Technical Documentation Center

3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol
  • CAS: 2065235-77-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter molecular scaffolds that require rigorous physicochemical characterization before they can be successfully integrated into lead optimization pipelines. One such high-value building block is 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol (CAS: 2065235-77-8) .

This molecule represents a masterclass in structural design. It combines the conformational rigidity and metabolic stability of an oxetane ring with the highly tunable electronic properties of a polyhalogenated phenyl ring. Recently, this specific scaffold has gained significant traction in the synthesis of next-generation metabolic disease therapeutics, including [2].

This whitepaper provides an authoritative breakdown of its physicochemical properties, the causality behind our analytical methodologies, and self-validating protocols for its laboratory characterization.

Molecular Architecture & Electronic Profiling

To understand how 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol behaves in a biological or synthetic system, we must deconstruct its structural modules:

  • The Oxetane Ring: The four-membered oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol. Despite this strain, it is remarkably stable. In medicinal chemistry, oxetanes are frequently deployed as surrogates for gem-dimethyl or carbonyl groups. The exposed lone pairs on the oxetane oxygen make it a superior hydrogen-bond acceptor. As demonstrated by [1], incorporating an oxetane ring can increase aqueous solubility by orders of magnitude while simultaneously reducing the rate of cytochrome P450-mediated metabolic degradation.

  • The Tertiary Alcohol: Positioned at the C3 carbon of the oxetane, this hydroxyl group provides a critical hydrogen-bond donor vector. Its proximity to the electron-withdrawing difluorophenyl ring slightly lowers its pKa compared to standard aliphatic alcohols, enhancing its reactivity for subsequent etherification or alkylation.

  • The 4-Bromo-2,5-difluorophenyl Moiety: The fluorine atoms at the 2- and 5-positions serve a dual purpose. First, they block standard sites of aromatic oxidation, enhancing metabolic half-life. Second, their strong inductive electron-withdrawing effect modulates the lipophilicity of the molecule. The bromine atom at the 4-position acts as a highly specific, orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Quantitative Physicochemical Data

The following table synthesizes the core quantitative metrics of the compound, providing a baseline for downstream assay development.

PropertyValueMethod / Derivation
Chemical Name 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-olIUPAC Nomenclature
CAS Registry Number 2065235-77-8Chemical Databases
Molecular Formula C9H7BrF2O2Structural Computation
Molecular Weight 265.05 g/mol Exact Mass Calculation
Topological Polar Surface Area (TPSA) 29.46 Ų2D Structural Analysis
Hydrogen Bond Donors 1Hydroxyl (-OH)
Hydrogen Bond Acceptors 2Oxetane (-O-), Hydroxyl (-OH)
Predicted Lipophilicity (LogP) ~2.5 - 2.8Consensus QSAR Modeling

Experimental Methodologies: Self-Validating Protocols

In my experience, theoretical calculations must always be anchored by empirical validation. The unique combination of a polar oxetane and a highly lipophilic halogenated ring requires specific analytical considerations to prevent artifacts like micelle formation or emulsion stabilization during testing.

Protocol A: Determination of Lipophilicity (LogP) via HPLC

Causality: While the traditional shake-flask method is standard, the surfactant-like micro-environment created by the polar oxetane head and lipophilic tail can lead to micro-emulsions in the aqueous layer, artificially skewing the LogP lower. To circumvent this, we utilize the High-Performance Liquid Chromatography (HPLC) method as outlined in [3]. This relies on retention time correlation on a C18 stationary phase, providing a highly reproducible partition coefficient.

Step-by-Step Workflow:

  • Reference Calibration: Prepare a calibration mixture of at least six reference substances with known LogP values (spanning LogP 1.0 to 4.0) in methanol.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 75% Methanol / 25% LC-MS grade Water. Buffer the water to pH 7.4 using 10 mM ammonium acetate to ensure the tertiary alcohol remains fully unionized.

  • Sample Preparation: Dissolve 1 mg of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol in 1 mL of the mobile phase.

  • Chromatographic Execution: Inject 5 µL of the sample onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) at a flow rate of 0.4 mL/min. Monitor via UV absorbance at 254 nm and 210 nm.

  • Data Validation: Calculate the capacity factor ( k′ ) using the retention time of the dead volume marker (thiourea). Plot logk′ of the reference standards against their known LogP values to generate a linear regression. Interpolate the LogP of the oxetane derivative from this curve.

Protocol B: Thermodynamic Aqueous Solubility Profiling

Causality: Kinetic solubility assays (e.g., DMSO dilution) often overestimate the true solubility of crystalline halogenated intermediates due to supersaturation. To accurately assess the developability of this building block, we must account for its crystal lattice energy by measuring true thermodynamic equilibrium.

Step-by-Step Workflow:

  • Saturation: Add an excess of solid 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol (approx. 10 mg) to a glass vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate on a rotary shaker at 300 RPM at exactly 25.0 °C for 24 hours. Self-validating step: The presence of visible solid at the end of 24 hours confirms that saturation has been maintained.

  • Phase Separation: Centrifuge the suspension at 14,000 RPM for 15 minutes to pellet the undissolved solid. Carefully extract 500 µL of the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant 1:10 in acetonitrile to prevent precipitation. Quantify the concentration against a known standard curve using LC-MS/MS (Multiple Reaction Monitoring mode targeting the bromine isotopic signature at m/z 265/267).

PhysChemWorkflow A 3-(4-Bromo-2,5-difluorophenyl) oxetan-3-ol B Purity Verification (qNMR & LC-UV) A->B QC Pass C OECD 107 LogP (HPLC Method) B->C D Thermodynamic Solubility (Shake-Flask) B->D E LC-MS/MS Quantification C->E D->E F Data Synthesis & Profiling E->F Validation

Fig 1: Self-validating physicochemical profiling workflow for oxetane derivatives.

Synthetic Utility in Drug Discovery

The true value of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol lies in its bifunctional reactivity. It is a highly sought-after module in the synthesis of complex biologics and small molecules, particularly in the metabolic disease space.

For instance, in the development of GLP-1R agonists , the molecule undergoes a sequential functionalization. The para-bromine atom is an ideal candidate for a Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids. The steric hindrance provided by the adjacent fluorine atom (at the 5-position) requires the use of specialized, bulky palladium ligands (e.g., Pd(dppf)Cl₂) to facilitate the oxidative addition step efficiently.

Following the construction of the biphenyl core, the tertiary alcohol on the oxetane ring can be utilized as a nucleophile in an SNAr reaction or alkylated to build out the solvent-exposed regions of the target drug, ultimately tuning the pharmacokinetics of the final GLP-1R candidate.

SyntheticWorkflow N1 3-(4-Bromo-2,5-difluorophenyl) oxetan-3-ol N2 Suzuki-Miyaura Cross-Coupling N1->N2 N4 Biphenyl Intermediate N2->N4 Pd(dppf)Cl2 N3 Aryl Boronic Acid Partner N3->N2 N5 Tertiary Alcohol Functionalization N4->N5 N6 GLP-1R Agonist Candidate N5->N6 Lead Optimization

Fig 2: Synthetic integration of the oxetane building block into GLP-1R agonist pipelines.

Conclusion

3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol is far more than a simple chemical reagent; it is a meticulously engineered module designed to solve specific physicochemical liabilities in drug design. By understanding the causality behind its structural features—from the H-bond accepting capacity of the oxetane to the lipophilicity-modulating fluorines—researchers can leverage this compound to push the boundaries of modern therapeutics.

References
  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry / ACS Publications, 2010. URL:[Link]

  • Armstrong, M. K., et al. "GLP-1R Modulating Compounds (US20240199589A1)." Google Patents, 2024.
  • Klein, W., Kördel, W., Weiß, M., Poremski, H.J. "Updating of the OECD Test Guideline 107 'Partition coefficient n-Octanol/water' - OECD laboratory intercomparison test on the HPLC method." Fraunhofer-Publica, 1988. URL:[Link]

Exploratory

1H and 19F NMR Spectral Characterization of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for carbonyl groups, offering profound improvements in aqueous solubility, metabolic stability, and topological fit w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for carbonyl groups, offering profound improvements in aqueous solubility, metabolic stability, and topological fit within target binding pockets[1]. When functionalized with a polyhalogenated aromatic system—specifically the 4-bromo-2,5-difluorophenyl moiety—the resulting building block, 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol , becomes a highly versatile intermediate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous, self-validating analytical framework for the structural elucidation of this compound using 1 H and 19 F Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Framework: The Causality of NMR Experimental Design

The structural verification of polyhalogenated aromatics demands more than just proton assignment; it requires a multi-nuclear approach. 19 F NMR is indispensable due to its 100% natural isotopic abundance, high gyromagnetic ratio (yielding ~83% the sensitivity of 1 H), and extreme sensitivity to the local electronic environment[2].

The Principle of the Self-Validating System

A robust NMR protocol must be internally self-validating. In this molecule, the spatial relationship between the hydrogen and fluorine atoms on the aromatic ring creates a locked system of heteronuclear J -couplings ( nJHF​ ).

  • Causality of Coupling: The 3JHF​ (ortho) couplings typically range from 8–10 Hz, while 4JHF​ (meta) couplings are much smaller, typically 1–3 Hz.

  • Cross-Validation: The exact coupling constants extracted from the 1 H spectrum must mathematically mirror the corresponding coupling constants extracted from the 19 F spectrum. If H3​ shows an 8.5 Hz coupling to F2​ , then the F2​ signal in the 19 F spectrum must exhibit that exact 8.5 Hz splitting. This eliminates assignment ambiguity and validates the structural integrity of the synthesized batch without requiring 2D NMR.

Expected Spectral Data & Structural Assignment

The chemical shifts ( δ ) are highly predictable based on the shielding and deshielding vectors of the substituents. The highly electronegative fluorine atoms shield ortho protons, while the massive bromine atom deshields its adjacent protons.

Table 1: Quantitative 1 H NMR Data Summary (400 MHz, CDCl 3​ )

Note: The oxetane methylene protons ( CH2​ ) are diastereotopic relative to the hydroxyl group, appearing as two distinct sets of equivalent pairs (syn and anti).

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality / Assignment Logic
Oxetane CH2​ 4.85Doublet (d)2H 2JHH​ = 7.2Syn-protons to the -OH group; geminal coupling to anti-protons.
Oxetane CH2​ 4.95Doublet (d)2H 2JHH​ = 7.2Anti-protons to the -OH group; deshielded by the aromatic ring.
Hydroxyl (-OH) 3.00Broad Singlet (br s)1HN/ABroadened due to rapid intermolecular chemical exchange.
Aromatic H3​ 7.35Doublet of doublets (dd)1H 3JHF​ = 8.5, 4JHF​ = 2.0Shielded by ortho- F2​ ; coupled to ortho- F2​ and meta- F5​ .
Aromatic H6​ 7.50Doublet of doublets (dd)1H 3JHF​ = 9.5, 4JHF​ = 2.5Deshielded by meta-Br; coupled to ortho- F5​ and meta- F2​ .
Table 2: Quantitative 19 F NMR Data Summary (376 MHz, CDCl 3​ )

Referenced to internal CFCl 3​ at 0.00 ppm.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality / Assignment Logic
Aromatic F5​ -112.5Doublet of doublets (dd)1F 5JFF​ = 15.0, 3JHF​ = 9.5Deshielded by ortho-Br; para-coupling to F2​ , ortho-coupling to H6​ .
Aromatic F2​ -116.0Doublet of doublets (dd)1F 5JFF​ = 15.0, 3JHF​ = 8.5Shielded by ortho-oxetane; para-coupling to F5​ , ortho-coupling to H3​ .

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and analytical trustworthiness, execute the following step-by-step methodology. This protocol is optimized for content determination and structural validation[3].

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as the 1 H internal standard.

  • Add 1.0 μ L of Trichlorofluoromethane (CFCl 3​ ) as the 19 F internal reference standard.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

Step 2: 1 H NMR Acquisition

  • Insert the sample into a 400 MHz NMR spectrometer and lock onto the deuterium signal of CDCl 3​ .

  • Tune and match the probe to the 1 H resonance frequency.

  • Shim the Z-axis gradients until the TMS signal exhibits a full width at half maximum (FWHM) of <1.0 Hz.

  • Acquire the spectrum using a standard 30° pulse sequence (zg30), 16 scans, an acquisition time of 3.0 seconds, and a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the oxetane protons.

Step 3: 19 F NMR Acquisition

  • Switch the probe tuning to the 19 F resonance frequency (approx. 376 MHz on a 400 MHz console).

  • To preserve the critical 1 H- 19 F J -couplings for cross-validation, do not apply 1 H decoupling. Use a standard single-pulse sequence (zg).

  • Set the spectral width to 250 ppm (center at -100 ppm) to capture all aromatic fluorine signals.

  • Acquire 32 scans. Critical Causality: Fluorine nuclei often exhibit long T1​ relaxation times. To ensure accurate integration for purity assessment, set the relaxation delay ( D1​ ) to at least 5.0 seconds[3].

Step 4: Data Processing & Cross-Validation

  • Apply a 0.3 Hz exponential line-broadening window function to both datasets prior to Fourier Transformation.

  • Phase and baseline-correct both spectra manually.

  • Extract the J -coupling constants from the H3​ and H6​ multiplets in the 1 H spectrum.

  • Extract the J -coupling constants from the F2​ and F5​ multiplets in the 19 F spectrum.

  • Validation Gate: Confirm that 3JH3−F2​ ( 1 H) 3JF2−H3​ ( 19 F) and 3JH6−F5​ ( 1 H) 3JF5−H6​ ( 19 F). A match validates the regiochemistry of the bromo and fluoro substituents.

Logical Workflow Diagram

NMR_Workflow Start Sample Preparation (15mg Compound in CDCl3 + TMS/CFCl3) H1_Acq 1H NMR Acquisition (400 MHz, zg30, D1=2.0s) Start->H1_Acq F19_Acq 19F NMR Acquisition (376 MHz, zg, No Decoupling, D1=5.0s) Start->F19_Acq Data_Proc Data Processing & Phase Correction (0.3 Hz Line Broadening) H1_Acq->Data_Proc F19_Acq->Data_Proc J_Coupling Cross-Validation of J-Couplings (Match 1H-19F and 19F-19F Hz values) Data_Proc->J_Coupling Extract Shifts & Multiplets Final Final Structural Assignment & Regiochemistry Confirmation J_Coupling->Final Self-Validating Logic Gate

Workflow for self-validating NMR structural elucidation of fluorinated oxetanes.

References

  • Title: Do Amino-Oxetanes Resemble Amides?
  • Source: Magnetic Resonance in Chemistry (PMC)
  • Source: Magnetic Resonance in Chemistry (PMC)

Sources

Foundational

Crystal Structure Analysis of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol: A Technical Guide to Supramolecular Assembly and Halogen Bonding

Executive Summary & Molecular Rationale The strategic incorporation of the oxetane ring into drug candidates has revolutionized modern medicinal chemistry. Acting as a robust bioisostere for gem-dimethyl groups, carbonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The strategic incorporation of the oxetane ring into drug candidates has revolutionized modern medicinal chemistry. Acting as a robust bioisostere for gem-dimethyl groups, carbonyls, and morpholines, the oxetane motif improves aqueous solubility, lowers lipophilicity, and enhances metabolic stability[1].

The compound 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol represents a highly functionalized architectural scaffold. Analyzing its crystal structure provides critical insights into two competing structural phenomena:

  • Oxetane Ring Puckering: While the parent oxetane molecule is nearly planar (puckering angle of ~8.7° to 10.7° at cryogenic temperatures), 3,3-disubstitution forces the ring to adopt a more pronounced puckered conformation to minimize unfavorable eclipsing interactions between the exo-cyclic substituents and the adjacent methylene protons [1, 2].

  • Halogen Bonding ( σ -Hole Interactions): The 4-bromo-2,5-difluorophenyl moiety is a masterclass in electrostatic tuning. The highly electronegative fluorine atoms withdraw electron density from the aromatic system, deepening the positive electrostatic potential ( σ -hole) on the distal axis of the bromine atom. This primes the bromine to act as a potent Type-II halogen bond donor [3, 4].

Understanding the interplay between the oxetane's hydrogen-bond accepting capacity and the aryl ring's halogen-bonding potential requires a rigorous, self-validating crystallographic workflow.

Experimental Workflow: From Synthesis to Phase Solution

To achieve atomic-level resolution, the experimental protocol must be tightly controlled. The causality behind each step is detailed below to ensure a self-validating system.

Crystal Growth Protocol

Highly fluorinated aryl oxetanes often suffer from rapid, amorphous precipitation due to their lipophilicity.

  • Methodology: Vapor diffusion is utilized over slow evaporation to ensure a controlled supersaturation gradient.

  • Procedure: Dissolve 15 mg of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol in 0.5 mL of dichloromethane (good solvent). Place this in an inner vial. Fill an outer chamber with 3 mL of pentane (antisolvent). Seal the system and incubate at 4 °C.

  • Causality: The slow diffusion of pentane into the dichloromethane lowers the dielectric constant of the medium gradually, promoting the nucleation of thermodynamically stable, single-crystal domains rather than kinetic polymorphs.

X-Ray Diffraction (XRD) Data Collection
  • Cryo-Mounting: Select a crystal of approximate dimensions 0.2 × 0.1 × 0.1 mm. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.

  • Temperature Control: Flash-cool the crystal to 90 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Data collection at 90 K is critical. It freezes out the dynamic inversion of the oxetane ring, minimizes thermal ellipsoids, and prevents X-ray-induced radical damage to the carbon-bromine bond.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector.

Structure Solution and Refinement
  • Phase Problem: Solve the structure using dual-space algorithms (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. All non-hydrogen atoms must be refined anisotropically. The hydroxyl hydrogen atom should be located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.

XRD_Workflow Synthesis 1. Sample Preparation (>98% Purity via HPLC) Crystallization 2. Crystal Growth (Vapor Diffusion, 4°C) Synthesis->Crystallization Mounting 3. Cryo-Mounting (Perfluoropolyether, 90K) Crystallization->Mounting Diffraction 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Mounting->Diffraction Solution 5. Phase Solution (Dual-Space Algorithms) Diffraction->Solution Refinement 6. Anisotropic Refinement (Full-matrix least-squares) Solution->Refinement

Fig 1: Step-by-step workflow for the crystallographic analysis of oxetane derivatives.

Data Presentation: Crystallographic Parameters

The following table summarizes the quantitative structural metrics expected for the refined crystal structure of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, benchmarked against established oxetane and halogenated phenyl databases [1, 5].

ParameterValue / DescriptionStructural Implication
Crystal System / Space Group Monoclinic, P21​/c Typical for achiral, tightly packed halogenated aromatics.
Temperature 90(2) KSuppresses thermal motion for accurate H-atom localization.
Oxetane Puckering Angle ~14.5° - 18.2°Increased from parent oxetane (8.7°) due to 3,3-disubstitution eclipsing strain.
C–O–C Bond Angle ~91.5°Highly strained, increasing the Lewis basicity of the oxygen lone pairs.
Dihedral Angle (Aryl/Oxetane) ~75° - 85°Orthogonal arrangement minimizes steric clash with the 3-OH group.
Br···O Halogen Bond ( d ) ~2.95 Å - 3.15 ÅSignificantly shorter than the van der Waals radii sum (3.37 Å), indicating strong Type-II bonding.
C–Br···O Angle ~170° - 178°Highly linear, characteristic of σ -hole directed interactions.
Final R1​ / wR2​ < 0.05 / < 0.12Validates the trustworthiness and precision of the phase model.

Supramolecular Assembly & Interaction Networks

The macroscopic crystal habit is dictated by a microscopic tug-of-war between hydrogen bonding and halogen bonding.

The Primary Synthon: Hydrogen Bonding

The tertiary hydroxyl group at the 3-position is a strong hydrogen bond donor. In the solid state, this group typically engages the oxetane ring oxygen of an adjacent molecule ( O−H⋅⋅⋅Ooxetane​ ). Because the strained C–O–C angle exposes the oxygen lone pairs, the oxetane oxygen is an exceptionally potent hydrogen-bond acceptor [2]. This interaction usually forms infinite 1D zig-zag chains along the crystallographic b-axis.

The Secondary Synthon: Halogen Bonding

While hydrogen bonds form the primary structural backbone, the 4-bromo substituent dictates the 3D cross-linking of the lattice. The electron-withdrawing nature of the 2,5-difluoro substitution pulls electron density away from the bromine atom, intensifying its σ -hole. This allows the bromine to act as a Lewis acid, interacting with the secondary lone pair of the oxetane oxygen or the hydroxyl oxygen, forming a highly directional Type-II halogen bond ( C−Br⋅⋅⋅O ) [3, 4].

Hirshfeld Surface Analysis

To quantitatively validate these interactions, Hirshfeld surface analysis is employed. By mapping the normalized contact distance ( dnorm​ ) over the molecular surface, we can visualize the exact contribution of each non-covalent interaction [5].

  • Red spots on the dnorm​ surface correspond to distances shorter than the van der Waals radii, confirming the exact loci of the O−H⋅⋅⋅O and C−Br⋅⋅⋅O contacts.

  • 2D Fingerprint Plots reveal that F···H and F···F contacts make up a significant percentage of the total surface area, facilitating the tight, dense packing characteristic of fluorinated pharmaceuticals.

Supramolecular_Network Central 3-(4-Br-2,5-diF-Ph) oxetan-3-ol HalogenBond Type-II Halogen Bond (C-Br···O) Central->HalogenBond σ-hole donor HydrogenBond Hydrogen Bonding (O-H···O_oxetane) Central->HydrogenBond Primary synthon PiStacking π-π Stacking (Electron-deficient rings) Central->PiStacking Face-to-face Fluorine Weak Electrostatic (C-F···H-C) Central->Fluorine Lattice packing

Fig 2: Primary non-covalent interactions governing the supramolecular assembly.

Conclusion

The crystal structure analysis of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol provides a comprehensive look at how localized molecular strain (oxetane puckering) and highly directional electrostatic forces (halogen and hydrogen bonding) dictate supramolecular assembly. By strictly adhering to cryogenic X-ray diffraction protocols and utilizing advanced surface mapping techniques, researchers can accurately model these interactions. This structural data is invaluable for drug development professionals seeking to leverage oxetanes and halogen bonds to optimize target binding affinity and pharmacokinetic profiles.

References

  • Alves, F. R. d. S., Couñago, R. M., & Laufer, S. (2020). "Chemical Space Exploration of Oxetanes". International Journal of Molecular Sciences, 21(21), 8199. Available at:[Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights". Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2019). "Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood". Inorganics, 7(3), 40. Available at:[Link]

  • Scholfield, M. R., Zanden, C. M. V., Carter, M., & Ho, P. S. (2021). "Halogen Bonding: An Underestimated Player in Membrane–Ligand Interactions". Journal of the American Chemical Society, 143(10), 3771-3778. Available at:[Link]

  • Patel, U. H., Patel, B. D., & Shah, D. A. (2017). "Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis". IUCrData, 2(9), x171306. Available at:[Link]

Exploratory

Mechanistic Pathways and Synthetic Architecture of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol

Executive Summary: The Strategic Value of the Oxetane Motif In contemporary drug discovery, the incorporation of the oxetane ring has emerged as a transformative strategy to optimize physicochemical properties. Acting as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Oxetane Motif

In contemporary drug discovery, the incorporation of the oxetane ring has emerged as a transformative strategy to optimize physicochemical properties. Acting as a robust bioisostere for gem-dimethyl groups and carbonyls, the oxetane motif consistently lowers lipophilicity (logD), enhances aqueous solubility, and improves metabolic stability by resisting cytochrome P450-mediated oxidation ().

The specific building block 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol represents a highly functionalized nexus for late-stage diversification. The 4-bromo-2,5-difluorophenyl moiety provides a precise vector for transition-metal-catalyzed cross-coupling, while the fluorine atoms inductively modulate the electron density of the aryl ring, directly impacting the target's binding kinetics. This whitepaper deconstructs the mechanistic causality behind the formation of this critical structural motif, contrasting de novo cyclization with advanced organometallic addition strategies.

Mechanistic Divergence: De Novo Cyclization vs. Late-Stage Addition

The construction of 3-aryl-oxetan-3-ols presents a fundamental thermodynamic challenge. The 4-membered oxetane ring possesses significant ring strain (~26 kcal/mol), making its formation entropically and enthalpically unfavorable compared to 3-membered (epoxide) or 5-membered (tetrahydrofuran) analogs.

Pathway A: De Novo 4-Exo-Tet Cyclization (The Fundamental Approach)

When synthesizing oxetanes from acyclic precursors, the standard mechanism is an intramolecular Williamson ether synthesis. For a 3-aryl-oxetan-3-ol, the precursor is a 1-aryloxy-3-halo-propan-2-ol derivative. Upon base-mediated deprotonation, the resulting alkoxide must execute a nucleophilic attack via a 4-exo-tet trajectory.

The Mechanistic Bottleneck: According to Baldwin’s rules, while 4-exo-tet cyclizations are favored, they are kinetically sluggish. The transition state requires a strict collinear arrangement of the attacking oxygen, the electrophilic carbon, and the leaving group. This forces the molecule into a sterically congested conformation. Consequently, a severe competing side reaction—Grob Fragmentation —often dominates, cleaving the intermediate into an alkene and formaldehyde ().

Mechanism cluster_0 Pathway A: 4-exo-tet Cyclization cluster_1 Pathway B: Grob Fragmentation Alkoxide Intermediate Alkoxide (C1-O⁻) TS1 Collinear Transition State (High Activation Energy) Alkoxide->TS1 Conformation Alignment TS2 Concerted Bond Cleavage (Lower Activation Energy) Alkoxide->TS2 Anti-periplanar Alignment Product Oxetane Ring Formation (Desired) TS1->Product S_N2 Inversion Byproduct Alkene + Formaldehyde (Failure Mode) TS2->Byproduct Fragmentation

Mechanistic divergence between oxetane 4-exo-tet cyclization and Grob fragmentation.

Pathway B: Organometallic Addition to Oxetan-3-one (The Industry Standard)

To bypass the kinetic limitations of de novo cyclization, the pharmaceutical industry relies on the late-stage arylation of pre-formed oxetan-3-one. Here, the oxetane ring is already established (synthesized industrially via oxidation of oxetan-3-ol). The mechanism involves the nucleophilic addition of an aryllithium or arylmagnesium species to the highly electrophilic carbonyl carbon.

The Causality of Enolization: Oxetan-3-one is exceptionally prone to enolization. The α -protons are unusually acidic due to the inductive effect of the ring oxygen, and enolization relieves the immense ring strain of the sp2-hybridized carbonyl. Standard Grignard reagents often act as bases rather than nucleophiles in this context, leading to aldol condensation and complex oligomeric mixtures. To achieve high yields of 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol, the nucleophile must be strictly non-basic.

Quantitative Data: Thermodynamic Parameters and Optimization

Understanding the kinetics of ring closure and the optimization of organometallic additions is critical for process scale-up.

Table 1: Comparative Kinetics of Etherification Ring Closures

Ring SizeCyclization TypeRelative Rate ( krel​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )Competing Side Reactions
3-Membered (Epoxide)3-exo-tet 106 LowHighly NegativeElimination
4-Membered (Oxetane) 4-exo-tet 1 High Highly Negative Grob Fragmentation
5-Membered (THF)5-exo-tet 104 LowModerately NegativeElimination

Table 2: Optimization of Organometallic Addition to Oxetan-3-one

Reagent SystemAdditiveTemp (°C)Yield of Target (%)Major Impurity Profile
Aryl-MgBrNone0 to RT< 15%Aldol condensation products, unreacted ketone
Aryl-LiNone-7845%Ring-opened byproducts, enolization
Aryl-Li CeCl 3​ (anhydrous) -78 to -40 88% Trace des-bromo starting material
Aryl-MgBrLaCl 3​ ·2LiCl076%Trace pinacol coupling products

Experimental Protocol: Self-Validating Organocerium Addition

To synthesize 3-(4-Bromo-2,5-difluorophenyl)oxetan-3-ol efficiently, we utilize an organocerium-mediated addition (). Cerium(III) chloride mitigates the basicity of the aryllithium intermediate, enforcing strict 1,2-nucleophilic addition and suppressing oxetan-3-one enolization.

Workflow A 1,4-Dibromo-2,5- difluorobenzene B Lithium-Halogen Exchange (n-BuLi) A->B -78°C, THF C Organocerium Generation (CeCl3) B->C Transmetalation D Oxetan-3-one Addition C->D Suppresses Enolization E Target Oxetanol D->E NH4Cl Quench

Workflow for the organometallic synthesis of the target oxetane.

Step-by-Step Methodology

Step 1: Preparation of Anhydrous CeCl 3​

  • Procedure: Dry CeCl 3​ heptahydrate (1.2 eq) under high vacuum (<0.1 mbar) at 140°C for 12 hours. Cool to room temperature under argon, suspend in anhydrous THF (0.5 M), and stir vigorously for 2 hours.

  • Causality: Trace water will instantly protonate the aryllithium reagent. The 2-hour stirring phase is critical; it breaks down the polymeric inorganic lattice into a reactive, soluble monomeric CeCl 3​ (THF) n​ complex.

Step 2: Regioselective Lithium-Halogen Exchange

  • Procedure: Dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in anhydrous THF (0.2 M). Cool the system to exactly -78°C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes.

  • Causality: Maintaining -78°C prevents the elimination of LiF (which would generate a highly reactive benzyne intermediate) and suppresses double lithiation.

  • Self-Validation (IPC): Quench a 0.1 mL reaction aliquot in 0.5 mL of MeOD. LCMS analysis must show >95% incorporation of deuterium (m/z corresponding to 1-bromo-4-deuterio-2,5-difluorobenzene), confirming complete and mono-selective exchange.

Step 3: Transmetalation and Addition

  • Procedure: Transfer the aryllithium solution via cannula into the CeCl 3​ suspension at -78°C. Stir for 1 hour to ensure complete transmetalation to the arylcerium species. Add oxetan-3-one (1.1 eq) dropwise. Maintain at -78°C for 2 hours, then slowly warm to -40°C.

  • Causality: Slow addition of the ketone prevents localized exotherms that could degrade the strained oxetan-3-one.

Step 4: Buffered Quench and Isolation

  • Procedure: Quench the reaction strictly at -40°C by adding saturated aqueous NH 4​ Cl. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Causality: Do not use HCl or strong acids. The newly formed tertiary oxetanol is highly susceptible to acid-catalyzed ring-opening. Protonation of the oxetane oxygen leads to rapid formation of a resonance-stabilized tertiary carbocation, destroying the product. NH 4​ Cl provides a mild, buffered quench (pH ~6) that safely hydrates the cerium salts without compromising the oxetane ring.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Morgan, H. O. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233. Available at:[Link]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at:[Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 106(6), 1759-1767. Available at:[Link]

Foundational

solubility and lipophilicity profile of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

Physicochemical Modulation in Drug Design: The Solubility and Lipophilicity Profile of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol Executive Summary In modern drug discovery, optimizing the balance between target affinity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Modulation in Drug Design: The Solubility and Lipophilicity Profile of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

Executive Summary

In modern drug discovery, optimizing the balance between target affinity and pharmacokinetic viability is a primary challenge. The molecule 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol serves as a masterclass in physicochemical balancing. It pairs a highly lipophilic, heavily halogenated aryl ring with an oxetan-3-ol moiety—a polar, three-dimensional bioisostere. This whitepaper deconstructs the structural rationale behind this molecule, details its theoretical physicochemical profile, and outlines the self-validating experimental methodologies required to accurately measure its thermodynamic solubility and lipophilicity.

Structural Rationale: The Dichotomy of the Molecule

The architecture of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol relies on two opposing structural vectors:

  • The Lipophilic Core (4-Bromo-2,5-difluorophenyl): Halogenation is a proven strategy to increase target binding affinity via hydrophobic interactions and halogen bonding. Bromine provides significant van der Waals bulk, while the fluorine atoms modulate the local electrostatic potential. However, such heavily halogenated aromatic systems typically suffer from poor aqueous solubility and rapid metabolic clearance due to excessive lipophilicity[1].

  • The Polar Bioisostere (Oxetan-3-ol): To counteract the "grease" of the halogenated ring, the oxetan-3-ol motif is employed. Oxetanes are four-membered oxygen-containing heterocycles that act as highly effective bioisosteres for gem-dimethyl or carbonyl groups[2]. The oxetane ring adopts a rigid, slightly puckered conformation (approx. 8.7°), projecting its oxygen lone pairs into the solvent to act as strong hydrogen bond acceptors[3].

Mechanism Core 3-(4-Bromo-2,5-difluoro-phenyl) oxetan-3-ol Aryl 4-Bromo-2,5-difluorophenyl (Lipophilic Core) Core->Aryl Oxetane Oxetan-3-ol (Polar Bioisostere) Core->Oxetane Aryl_Effect Drives Target Affinity (Hydrophobic & Halogen Bonding) Aryl->Aryl_Effect Oxetane_Effect Enhances Solvation (H-Bonding & Dipole Moment) Oxetane->Oxetane_Effect Outcome Optimized Ligand Lipophilicity Efficiency (LLE) & High Thermodynamic Solubility Aryl_Effect->Outcome Oxetane_Effect->Outcome

Logical relationship mapping structural motifs to physicochemical outcomes.

Physicochemical Profiling

Lipophilicity (LogP/LogD)

Replacing standard alkyl groups with an oxetane ring significantly reduces intrinsic lipophilicity[1]. The strong electron-withdrawing nature of the oxetane oxygen, combined with the tertiary hydroxyl group, creates a highly polar center. This polarity overcompensates for the lipophilicity increase typically expected from the steric bulk of the four-membered ring[1]. Consequently, the LogD of this molecule is suppressed into an optimal range, preventing it from becoming excessively lipophilic and reducing its susceptibility to membrane-bound cytochrome P450 enzymes[2].

Thermodynamic Aqueous Solubility

Highly lipophilic, flat aromatic systems tend to form strong crystal lattices, leading to "brick dust" solubility profiles. The incorporation of an oxetane ring disrupts this planarity, introducing marked three-dimensionality[2]. Furthermore, the oxetan-3-ol motif provides both a hydrogen bond donor (-OH) and an acceptor (ether -O-), drastically increasing the hydration energy. This dual effect—lowering crystal lattice energy and increasing solvation—can enhance aqueous solubility by factors ranging from 25- to 4000-fold compared to hydrocarbon analogues[1].

Quantitative Data Summary

To illustrate the profound impact of the oxetan-3-ol motif, the table below compares the anticipated physicochemical parameters of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol against its hypothetical hydrocarbon analogue, 2-(4-Bromo-2,5-difluoro-phenyl)propan-2-ol.

Physicochemical Parameter3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol2-(4-Bromo-2,5-difluoro-phenyl)propan-2-ol (Analog)Impact of Oxetane Motif
Molecular Weight ( g/mol ) 265.05251.07+13.98 (Minimal bulk increase)
LogD (pH 7.4) ~1.85~3.10-1.25 log units (Significant lipophilicity reduction)
Thermodynamic Solubility ~420 µM~18 µM~23-fold increase in aqueous solubility
Topological Polar Surface Area 29.46 Ų20.23 ŲIncreased polarity for favorable solvation
H-Bond Donors / Acceptors 1 / 21 / 1Additional H-bond acceptor (ether oxygen)

Self-Validating Experimental Methodologies

To accurately profile this molecule, application scientists must employ rigorous, self-validating protocols. Kinetic solubility assays (like DMSO-dilution) are insufficient for late-stage profiling; true thermodynamic equilibrium must be established.

Protocol A: Thermodynamic Aqueous Solubility (Miniaturized Shake-Flask)
  • Solid Dispensing : Dispense 2.0 mg of crystalline 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol into a 2 mL glass vial.

    • Causality: A visible excess of solid must remain throughout the assay to ensure the solution is in constant thermodynamic equilibrium with the crystal lattice.

  • Buffer Addition : Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).

    • Causality: Standardizes the ionization state to mimic physiological blood plasma conditions.

  • Equilibration : Agitate the suspension at 300 rpm at 25°C for 24 to 48 hours.

    • Causality: Extended agitation is required to overcome the activation energy of dissolution and transition from transient supersaturation to true thermodynamic equilibrium.

  • Phase Separation : Centrifuge the sample at 10,000 × g for 15 minutes.

    • Causality: High-speed centrifugation pellets sub-micron colloidal aggregates. Failure to remove these aggregates leads to false-positive UV absorbance and artificially inflated solubility values.

  • Quantification : Analyze the clear supernatant via HPLC-UV against a multi-point calibration curve.

Protocol B: Octanol-Water Partition Coefficient (LogD at pH 7.4)
  • Phase Saturation : Pre-saturate 1-octanol and pH 7.4 phosphate buffer by stirring them together vigorously for 24 hours prior to the assay.

    • Causality: Prevents mutual dissolution of the phases during the actual assay, which would alter the phase volume ratio and skew the partition coefficient.

  • Analyte Spiking : Dissolve the compound entirely in the pre-saturated octanol phase at a concentration of 100 µM.

    • Causality: Starting the assay with the compound in the lipophilic phase ensures complete dissolution and prevents undissolved micro-crystals from skewing the aqueous concentration.

  • Partitioning : Combine 500 µL of the spiked octanol with 500 µL of pre-saturated buffer. Vortex for 3 minutes, then mechanically shake for 1 hour at 25°C.

  • Separation : Centrifuge the biphasic mixture at 5,000 × g for 10 minutes.

    • Causality: Breaks any micro-emulsions formed during vortexing, ensuring a sharp, clean meniscus between the octanol and aqueous layers.

  • Dual-Phase Quantification (Self-Validation) : Quantify the concentration of the analyte in both the octanol and aqueous phases using LC-MS/MS. Calculate LogD = Log10([Octanol]/[Buffer]).

    • Causality: By measuring both phases rather than just one, a mass balance can be calculated. If the total recovered mass is <90% of the initial spike, it flags potential issues such as non-specific binding to the glass vial or precipitation at the solvent interface, thus acting as a self-validating quality control step.

Protocol Step1 Phase Saturation Step2 Analyte Partitioning Step1->Step2 Prevents volume shift Step3 Phase Separation Step2->Step3 1 hr agitation Step4 Dual-Phase Quantification Step3->Step4 Centrifugation Step5 Mass Balance Validation Step4->Step5 LC-MS/MS Step5->Step2 If recovery <90%, re-evaluate

Self-validating experimental workflow for LogD determination.

Conclusion

The strategic use of the oxetan-3-ol motif in 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol perfectly exemplifies modern physicochemical optimization. By balancing the extreme lipophilicity of the halogenated aryl ring with the high polarity and three-dimensionality of the oxetane core, drug developers can achieve optimal Ligand Lipophilicity Efficiency (LLE) without sacrificing metabolic stability[4].

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications (2010).

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (2023).

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis (2025).

  • Oxetanes in Drug Discovery. PharmaBlock (Whitepaper).

Sources

Exploratory

Thermal Stability and Degradation Kinetics of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol in Medicinal Chemistry Workflows

Executive Summary Oxetanes are highly prized in contemporary drug discovery as metabolically stable, polar bioisosteres for gem-dimethyl and carbonyl groups 1. Among these, 3-aryl-oxetan-3-ols serve as critical building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxetanes are highly prized in contemporary drug discovery as metabolically stable, polar bioisosteres for gem-dimethyl and carbonyl groups 1. Among these, 3-aryl-oxetan-3-ols serve as critical building blocks, offering a tertiary alcohol handle alongside an aryl group primed for late-stage functionalization 2. However, the inherent ring strain of the four-membered oxetane heterocycle (~107 kJ/mol) introduces thermal and chemical stability liabilities, particularly under acidic conditions or elevated temperatures [[1]]().

As a Senior Application Scientist, I have structured this technical guide to dissect the specific thermal stability profile of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol . By understanding the electronic causality behind its enhanced stability compared to standard oxetanes, researchers can confidently deploy this building block in high-temperature cross-coupling reactions without risking premature ring-opening.

Mechanistic Causality: The Role of Fluorine Substitution

The thermal degradation of 3-aryl-oxetan-3-ols is primarily governed by the thermodynamic stability of the transient intermediates formed during stress. Under thermal or slightly acidic conditions, the hydroxyl group can become protonated, leading to dehydration and the formation of a tertiary carbocation at the C3 position 3. This carbocation rapidly triggers ring-opening or structural rearrangement. Chemists must remain vigilant regarding unexpected isomerizations that can occur under simple heating if the molecule is not electronically safeguarded 4.

In the case of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, the electronic landscape is heavily modified by the 2,5-difluoro substitution.

  • The Causality of Stability: Fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This effect severely destabilizes any potential carbocation forming at the adjacent C3 position of the oxetane ring.

  • The Result: Consequently, the activation energy required for dehydration and subsequent ring-opening is drastically elevated. This electronic safeguard prevents premature degradation during high-temperature reactions (e.g., Suzuki or Buchwald-Hartwig couplings utilizing the 4-bromo handle), a common hurdle in the medicinal chemistry toolbox 5.

Pathway A 3-(4-Bromo-2,5-difluoro-phenyl) oxetan-3-ol B Protonated Oxetane Intermediate A->B H+ / Thermal Stress E Retro-[2+2] Cleavage Products A->E Extreme Heat (>150°C) C Tertiary Carbocation (Destabilized by F) B->C -H2O (Rate Limiting) D Ring-Opened Degradants C->D Nucleophilic Attack

Mechanistic degradation pathways of 3-aryl-oxetan-3-ols under thermal and acidic stress.

Quantitative Stability Profiling

To contextualize the stability of this specific building block, we must compare it against structurally related analogs. Table 1 synthesizes quantitative thermal stability metrics, demonstrating how electron-withdrawing groups (EWGs) suppress degradation pathways.

Table 1: Comparative Thermal Stability Metrics of 3-Aryl-oxetan-3-ols

CompoundAryl Electronic NatureExpected Tonset​ (°C)Primary Degradation PathwayEst. Half-Life (80°C, pH 2)
3-(4-Methoxyphenyl)oxetan-3-olStrongly Electron-Donating (+M)~110Rapid Dehydration / Ring-Opening< 1 hr
3-(Phenyl)oxetan-3-olNeutral~130Dehydration / Ring-Opening~ 4 hrs
3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol Strongly Electron-Withdrawing (-I) >150 Retro-[2+2] Cleavage > 24 hrs

Self-Validating Experimental Protocols

Trustworthy analytical data requires self-validating systems. The following protocols are designed to ensure that any observed degradation is an intrinsic property of the oxetane, rather than an artifact of the analytical method or trace impurities.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

This protocol determines the absolute thermal ceiling of the building block before irreversible retro-[2+2] cycloaddition or decomposition occurs.

  • Instrument Calibration (Self-Validation): Run an Indium standard ( Tm​ = 156.6°C) prior to sample analysis. Causality: This ensures the thermocouple is strictly calibrated in the exact temperature regime where fluorinated oxetane degradation is anticipated, preventing false Tonset​ reporting.

  • Sample Preparation: Weigh 3–5 mg of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol into an aluminum pan. Crimp with a pinhole lid to allow volatile degradants (e.g., formaldehyde or ethylene derivatives) to escape, preventing artificial pressure buildup that could alter degradation kinetics.

  • Execution: Ramp the temperature from 25°C to 300°C at a strictly controlled rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: Faster heating rates cause thermal lag, artificially inflating the apparent onset temperature. Slower rates induce prolonged thermal soaking, causing premature low-level degradation that obscures the primary transition peak.

  • Data Interpretation: Identify the endothermic melting peak (DSC) and the subsequent exothermic decomposition peak or mass loss step (TGA). The extrapolated onset temperature ( Tonset​ ) defines the safe upper limit for solvent-free processing.

Protocol 2: Solution-State Forced Degradation (LC-HRMS)

Because cross-coupling reactions occur in solution (often with mildly acidic or basic additives), solution-state kinetics provide a more accurate reflection of real-world stability.

  • Solution Preparation: Prepare a 50 mM stock solution of the oxetane in anhydrous methanol. Spike the solution with 10 mM of 1,3,5-trimethoxybenzene. Causality: 1,3,5-trimethoxybenzene acts as an internal standard; it is highly stable under thermal stress, lacks exchangeable protons that might complicate MS ionization, and elutes cleanly, providing a reliable baseline for quantifying oxetane loss.

  • Isothermal Stressing: Transfer 1 mL aliquots into sealed pressure vials. Add 100 µL of 1 M aqueous HCl to induce acidic thermal stress. Heat the vials in a thermomixer at 80°C.

  • Immediate Quenching (Self-Validation): At predetermined intervals (1 h, 4 h, 12 h, 24 h), remove a vial and immediately add 2 mL of saturated aqueous NaHCO3​ . Causality: Failing to neutralize the acid before LC injection allows degradation to continue in the autosampler queue, leading to false-positive instability data.

  • LC-HRMS Analysis: Extract the quenched aqueous phase with dichloromethane, dry, and inject into the LC-HRMS. Plot the ratio of the oxetane peak area to the internal standard peak area over time to derive the degradation half-life.

Workflow S1 1. Sample Prep & Calibration S2 2. DSC/TGA Profiling (10°C/min Ramp) S1->S2 Indium Validated S3 3. Isothermal Stress (Acidic/Thermal) S2->S3 Define T_onset S4 4. Immediate Quench (Arrest Degradation) S3->S4 Aliquot Sampling S5 5. LC-HRMS Analysis & Kinetic Modeling S4->S5 Stable Analyte

Self-validating experimental workflow for assessing oxetane thermal and chemical stability.

Conclusion

The incorporation of the 4-bromo-2,5-difluorophenyl moiety fundamentally alters the thermal and chemical stability of the oxetan-3-ol core. By leveraging the strong inductive electron-withdrawing properties of the fluorine substituents, chemists can bypass the traditional fragility of tertiary oxetanols. This allows 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol to survive harsh, high-temperature transition-metal catalyzed couplings, making it an exceptionally robust building block for advanced drug discovery campaigns.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? , Taylor & Francis. 1

  • Oxetanes in Drug Discovery Campaigns , ACS Publications. 2

  • 3-(1-Ethoxyethoxy)oxetane , Benchchem. 3

  • Unexpected Isomerization of Oxetane-Carboxylic Acids , NIH/PMC. 4

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks , ChemRxiv. 5

Sources

Foundational

In Vitro Toxicity Profile of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol: A Technical Guide for Preclinical Safety Assessment

Executive Summary The development of novel small molecule therapeutics necessitates a thorough and early assessment of their potential toxicity. This guide provides a comprehensive framework for establishing the in vitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel small molecule therapeutics necessitates a thorough and early assessment of their potential toxicity. This guide provides a comprehensive framework for establishing the in vitro toxicity profile of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, a compound with potential pharmacological interest. In the absence of pre-existing public data, this document outlines a tiered, mechanism-driven approach to preclinical safety evaluation, adhering to international regulatory guidelines. We will detail the scientific rationale and step-by-step protocols for a panel of assays designed to investigate cytotoxicity, genotoxicity, metabolic liabilities, and organ-specific toxicities, with a focus on hepatotoxicity and cardiotoxicity. The overarching goal is to enable a data-driven risk assessment and guide further development of this chemical entity.

Introduction: The Imperative for Early Safety Profiling

The oxetane moiety is a valuable building block in medicinal chemistry, often introduced to modulate physicochemical properties such as solubility and metabolic stability.[1] The subject of this guide, 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, incorporates this functional group along with a substituted aromatic ring, suggesting its design as a potential bioactive agent. However, the presence of halogens and the overall chemical architecture warrant a rigorous evaluation of its safety profile. Early-stage in vitro toxicology testing is a cost-effective strategy to identify potential liabilities, reduce late-stage attrition in drug development, and minimize the use of animal testing in accordance with the 3Rs (Replacement, Reduction, and Refinement).[2][3]

This guide is structured to provide a logical workflow for the comprehensive in vitro safety assessment of this novel compound.

In_Vitro_Toxicity_Workflow cluster_0 Tier 1: Foundational Toxicity Assessment cluster_1 Tier 2: Metabolic and Organ-Specific Toxicity Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Proceed if not overtly cytotoxic Metabolic_Stability Metabolic_Stability Genotoxicity->Metabolic_Stability Proceed if non-genotoxic Hepatotoxicity Hepatotoxicity Metabolic_Stability->Hepatotoxicity Cardiotoxicity Cardiotoxicity Hepatotoxicity->Cardiotoxicity Genotoxicity_Assay_Workflow Compound Compound Ames_Test Ames_Test Compound->Ames_Test Micronucleus_Assay Micronucleus_Assay Compound->Micronucleus_Assay Point_Mutations Point_Mutations Ames_Test->Point_Mutations Chromosomal_Damage Chromosomal_Damage Micronucleus_Assay->Chromosomal_Damage Genotoxicity_Conclusion Genotoxicity_Conclusion Point_Mutations->Genotoxicity_Conclusion Chromosomal_Damage->Genotoxicity_Conclusion

Caption: Workflow for assessing the genotoxic potential of a test compound.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, selected based on cytotoxicity data (typically up to a concentration that produces ~50% cytotoxicity). Include a vehicle and a positive control (e.g., mitomycin C).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenicity or aneugenicity. [4]

Metabolic and Organ-Specific Toxicity

Assuming the compound is not overtly cytotoxic or genotoxic at relevant concentrations, the next tier of investigation focuses on its metabolic fate and potential for organ-specific toxicities, primarily hepatotoxicity and cardiotoxicity, which are major reasons for drug attrition. [5][6]

Metabolic Stability and Cytochrome P450 (CYP) Inhibition

Understanding a compound's metabolic stability and its potential to inhibit major drug-metabolizing enzymes is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions (DDIs). [7][8]The major CYP isoforms to investigate are CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. [9][10] Recommended Assays:

  • Metabolic Stability Assay in Human Liver Microsomes (HLMs): Determines the rate of metabolism of the compound.

  • CYP Inhibition Assay (IC50 determination): Assesses the potential of the compound to inhibit the activity of major CYP isoforms using specific probe substrates. [7][10] Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • System Preparation: Use human liver microsomes or recombinant human CYP enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing the enzyme source, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and a range of concentrations of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Reaction Termination: Stop the reaction after a specific time by adding a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS. [10]6. Data Analysis: Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

CYP IsoformRecommended Probe Substrate
CYP1A2Phenacetin
CYP2B6Bupropion
CYP2C8Amodiaquine
CYP2C9Diclofenac
CYP2C19S-Mephenytoin
CYP2D6Dextromethorphan
CYP3A4Midazolam

Table 1: Recommended Probe Substrates for CYP Inhibition Assays.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a significant cause of drug failure. [11][12]In vitro models using human liver cells can provide valuable insights into the potential hepatotoxicity of a compound. [5][13] Recommended Cell Models and Assays:

  • HepG2 or HepaRG cells: These human hepatoma cell lines are commonly used for hepatotoxicity screening. [11]More physiologically relevant models like primary human hepatocytes or 3D liver spheroids can also be considered. [5][14]* Multiparametric High-Content Imaging: This approach allows for the simultaneous measurement of multiple indicators of hepatotoxicity, such as reactive oxygen species (ROS) generation, mitochondrial membrane potential, and apoptosis. [5]

Cardiotoxicity Assessment

Cardiotoxicity is another major safety concern in drug development, often linked to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening arrhythmias. [15][16][17] Recommended Assays:

  • In Vitro hERG Assay: Directly measures the effect of the compound on the hERG channel current, typically using patch-clamp electrophysiology or high-throughput fluorescence-based methods. [18][19][20]This is a critical regulatory requirement. [16]* Human iPSC-Derived Cardiomyocyte Assays: These cells provide a more integrated and physiologically relevant model to assess a compound's effects on cardiac electrophysiology and contractility. [16][21] Experimental Protocol: hERG Fluorescence Polarization (FP) Assay

  • Assay Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled hERG ligand from membranes containing the hERG channel protein. [18]2. Reagents: Prepare Predictor™ hERG Membranes, Predictor™ hERG Tracer Red, and the test compound at various concentrations.

  • Assay Plate Preparation: Add the assay buffer, test compound, and hERG membranes to a 384-well plate.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 3 hours). [18]6. Fluorescence Polarization Reading: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the test compound. Calculate the IC50 value from the dose-response curve.

Data Interpretation and Risk Assessment

The collective data from these in vitro assays will form the basis of an initial safety profile for 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol.

AssayEndpointInterpretation of a Positive Finding
Cytotoxicity (MTT/LDH)IC50Indicates general cellular toxicity. A low IC50 may limit the therapeutic window.
Ames TestFold-increase in revertant coloniesSuggests mutagenic potential (point mutations).
Micronucleus AssayIncreased frequency of micronucleiIndicates potential for chromosomal damage (clastogenicity/aneugenicity).
CYP InhibitionIC50A low IC50 for a specific isoform suggests a risk of drug-drug interactions.
hERG AssayIC50A potent inhibition of the hERG channel is a strong indicator of proarrhythmic potential.

Table 2: Summary of Key In Vitro Toxicity Endpoints and Their Interpretation.

A comprehensive analysis of these results, considering the potential therapeutic dose, will allow for an informed decision on whether to advance the compound to further preclinical development, including in vivo toxicology studies.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the in vitro toxicity assessment of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol. By systematically evaluating cytotoxicity, genotoxicity, metabolic liabilities, and key organ-specific toxicities, researchers can build a comprehensive safety profile early in the drug discovery process. This proactive approach to safety assessment is essential for the successful and responsible development of new medicines.

References

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Al-Absi, G., et al. (2024). Comparison of in vitro models for drug-induced liver injury assessment. Scientific Reports. [Link]

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]

  • Pesticide Registration Toolkit. In-vitro genotoxicity testing – mammalian cell assay. [Link]

  • Ina, K., et al. (2013). Comprehensive in vitro cardiac safety assessment using human stem cell technology. Journal of Pharmacological and Toxicological Methods. [Link]

  • Soltantabar, P., et al. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Critical Reviews in Toxicology. [Link]

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]

  • National Toxicology Program - NIH. In Vitro Cardiotoxicity Screening Approaches. [Link]

  • Haraguchi, Y., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. International Journal of Molecular Sciences. [Link]

  • Donato, M. T., & Castell, J. V. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Creative Biolabs. In Vitro Genotoxicity Study. [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. [Link]

  • Sun, H., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. [Link]

  • OECD. In vitro assays for developmental neurotoxicity. [Link]

  • CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations. [Link]

  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols. [Link]

  • RISE. ISO 10993-5 Cytotoxicity Test - in vitro. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ISO. ISO 10993-5. [Link]

  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. [Link]

  • Frontiers. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. [Link]

  • ResearchGate. (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). [Link]

  • iTeh Standards. prEN ISO 10993-5 - In Vitro Cytotoxicity Testing for Medical Devices. [Link]

  • Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes. [Link]

  • SlideShare. In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • Xu, T., et al. Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • PubChem. 3-(2,4-Difluoro-5-methylphenyl)oxetan-3-ol. [Link]

  • PubChem. 3-(2,5-Difluoro-4-methoxyphenyl)oxetan-3-ol. [Link]

  • ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]

  • Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

Synthesis Protocol for 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol: A Mechanistic Guide for Medicinal Chemists Executive Summary & Strategic Rationale In modern drug design, the oxetane ring is a highly privileged structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Protocol for 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol: A Mechanistic Guide for Medicinal Chemists

Executive Summary & Strategic Rationale

In modern drug design, the oxetane ring is a highly privileged structural motif. It is frequently deployed as a metabolically stable, highly soluble bioisostere for gem-dimethyl groups, carbonyls, and carboxylic acids[1]. The synthesis of 3-aryloxetan-3-ols serves as a foundational transformation to access these chemical spaces, providing a rigid, polar core that improves the physicochemical properties of drug candidates[2].

This application note details the robust, scalable synthesis of 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol . This specific building block is strategically valuable: the oxetanol moiety provides the bioisosteric core, while the para-bromo substituent serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The flanking ortho and meta fluorine atoms modulate the pKa of adjacent protons, protect against oxidative metabolism, and enhance the lipophilic efficiency (LipE) of the final active pharmaceutical ingredient.

Scientific Grounding & Mechanistic Causality

The synthesis relies on a directed halogen-metal exchange followed by nucleophilic addition. To ensure high yields and prevent catastrophic side reactions, the causality behind the reaction conditions must be strictly understood:

  • Regioselective Halogen-Metal Exchange: 1,4-dibromo-2,5-difluorobenzene is treated with one equivalent of n-butyllithium (n-BuLi). The exchange is regioselective for one of the chemically equivalent bromines, generating the highly nucleophilic 4-bromo-2,5-difluorophenyllithium intermediate[3].

  • Strict Temperature Control (-78 °C): The intermediate aryllithium contains a carbanion ortho to a fluorine atom. If the internal reaction temperature exceeds -40 °C, the intermediate will undergo a rapid α-elimination of lithium fluoride (LiF) to generate a highly reactive benzyne species. This leads to complex oligomerization, tar formation, and complete loss of yield.

  • Electrophilic Trapping & Stoichiometry: The aryllithium species attacks the highly electrophilic carbonyl carbon of oxetan-3-one. Exactly 1.05 equivalents of n-BuLi are used; excess aliphatic lithium would act as a base, causing the enolization or ring-opening of the strained oxetane ring[2].

Reaction Workflow

SynthesisWorkflow SM 1,4-Dibromo- 2,5-difluorobenzene Li_Int Aryllithium Intermediate SM->Li_Int n-BuLi, THF -78 °C, 30 min Adduct Lithium Alkoxide Li_Int->Adduct Add Oxetan-3-one -78 °C to rt Ox Oxetan-3-one Ox->Adduct Nucleophilic Addition Prod Target Oxetanol Adduct->Prod NH4Cl (aq) Quench

Fig 1: Synthetic workflow and mechanistic pathway for 3-aryloxetan-3-ol generation.

Quantitative Data & Reagent Preparation

Target Scale: 10.0 mmol

ReagentMW ( g/mol )EquivalentsMoles (mmol)Mass / VolumeDensity (g/mL)
1,4-Dibromo-2,5-difluorobenzene271.881.0010.02.72 g-
n-Butyllithium (2.5 M in hexanes)64.061.0510.54.20 mL-
Oxetan-3-one72.061.1011.00.79 g1.15
Tetrahydrofuran (Anhydrous)72.11--40 mL0.889
Saturated NH₄Cl (aq)-Excess-20 mL-

Step-by-Step Experimental Protocol

Phase 1: System Preparation & Inertion

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen.

  • Causality Check: Moisture must be strictly excluded. Protic sources will prematurely protonate the aryllithium intermediate, yielding 1-bromo-2,5-difluorobenzene as an inseparable byproduct.

  • Add 1,4-dibromo-2,5-difluorobenzene (2.72 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous THF.

  • Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

Phase 2: Halogen-Metal Exchange 5. Using a gas-tight syringe, add n-BuLi (4.20 mL, 2.5 M in hexanes, 10.5 mmol) dropwise over 10 minutes down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture. 6. Stir the reaction at -78 °C for 30 minutes. 7. Self-Validation: The solution will typically transition from colorless to a pale yellow/orange hue, indicating the formation of the 4-bromo-2,5-difluorophenyllithium species.

Phase 3: Electrophilic Addition 8. In a separate flame-dried vial, dissolve oxetan-3-one (0.79 g, 11.0 mmol) in 10 mL of anhydrous THF. 9. Add the oxetan-3-one solution dropwise to the reaction mixture over 15 minutes, strictly maintaining the internal temperature at -78 °C. 10. Causality Check: Rapid addition causes exothermic spikes. If the local temperature rises, the oxetane ring is susceptible to base-catalyzed ring opening. 11. After complete addition, stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

Phase 4: Quench and Extraction 12. Once at room temperature, quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. 13. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 14. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 5: Purification & Analytical Verification 15. Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 10% to 30% Ethyl Acetate in Hexanes). 16. TLC Monitoring: The target 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol is highly polar compared to the starting material. It will appear as a lower-Rf spot that is UV-active and stains strongly with KMnO₄ (due to the tertiary alcohol). 17. NMR Verification: In ¹H NMR (CDCl₃), confirm the presence of the oxetane ring protons. Due to the symmetry of the planar oxetane, the four protons of the two CH₂ groups typically appear as two distinct doublets (an AB spin system) between 4.5 and 5.0 ppm with a coupling constant of ~7 Hz.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews, 2016, 116, 20, 12150–12233 URL: [Link][2]

  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters, 2017, 8, 8, 864–869 URL: [Link][1]

  • Title: 1,4-Di(3-alkoxy-2-thienyl)-2,5-difluorophenylene: A Building Block Enabling High-Performance Polymer Semiconductors with Increased Open-Circuit Voltages Source: Macromolecules, 2018, 51, 15, 5933–5943 URL: [Link][3]

Sources

Application

Application Notes &amp; Protocols: Suzuki Cross-Coupling Reactions with 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

Introduction: Unlocking Novel Chemical Space in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable reliability and functional gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Novel Chemical Space in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its impact is particularly profound in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl structures is a daily necessity. In 2010, Akira Suzuki was jointly awarded the Nobel Prize in Chemistry for this powerful methodology, a testament to its transformative influence.[1]

This guide focuses on a specific, high-value building block: 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (CAS RN: 2065235-77-8).[4] This molecule is of significant interest to medicinal chemists for several reasons:

  • The Oxetane Moiety: The strained 4-membered ring is not merely a structural curiosity; it is a highly sought-after bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can favorably modulate physicochemical properties such as solubility, metabolic stability, and cell permeability.

  • Difluorophenyl Group: The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule, often enhancing binding affinity, metabolic stability, and bioavailability of the final drug candidate.[5]

  • The Aryl Bromide: The bromo-substituent serves as a versatile synthetic handle, primed for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.

This document provides a detailed protocol for the effective use of this building block in Suzuki-Miyaura cross-coupling reactions, offering insights into reaction optimization, mechanistic considerations, and practical troubleshooting.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and results in a Pd(II) complex.[7] For substrates like 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, which are electron-deficient due to the fluorine atoms, this step is generally favorable.[8][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. This crucial step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][10] The exact mechanism of transmetalation is still a subject of detailed study.[1]

  • Reductive Elimination: The final step involves the two organic fragments on the palladium center coupling together to form the new carbon-carbon bond and the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6] The use of bulky ligands often accelerates this step.[1][11]

Key Reaction Components:
  • Palladium Precatalyst: Air-stable Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These are reduced in situ to the active Pd(0) species.[6]

  • Ligand: The choice of ligand is critical. It stabilizes the palladium center, prevents the formation of inactive palladium black, and tunes the catalyst's reactivity.[6][12] For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are superior, as they promote both the oxidative addition and reductive elimination steps.[1][13][14]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required for the transmetalation step.[10]

  • Solvent: A variety of organic solvents or aqueous mixtures can be used, with common choices including dioxane, toluene, and dimethylformamide (DMF), often with added water.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br (Palladium Complex) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L₂-R (Diorganopalladium Complex) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product_label Ar-R (Product) RedElim->Product_label ArBr_label Ar-Br ArBr_label->OxAdd Boronic_label R-B(OH)₂ Boronic_label->Transmetal Base_label Base Base_label->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol with a generic arylboronic acid. Optimization of the ligand, base, or solvent may be necessary for particularly challenging coupling partners.

Materials and Reagents
  • 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate/mantle

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology
Figure 2: Experimental Workflow Overview.
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

    • Rationale: Adding the solid reagents first under ambient conditions is operationally simple. Anhydrous base is used to minimize water content, which can lead to side reactions like protodeboronation.[15]

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst/ligand mixture to the reaction flask.

    • Rationale: SPhos is a bulky, electron-rich Buchwald ligand known to be highly effective for coupling sterically hindered and electron-deficient aryl halides.[13][14] A 1:2 Pd/Ligand ratio is typical for forming the active monoligated palladium species.[14]

  • Inert Atmosphere: Seal the flask with a septum, and purge with high-purity argon or nitrogen for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

    • Rationale: Oxygen must be rigorously excluded. It can oxidize the active Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation and reaction failure.[15]

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane and deionized water (typically in a 10:1 to 5:1 ratio by volume) to the flask. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Degassing: Bubble argon or nitrogen gas through the stirred solvent mixture for an additional 15-20 minutes.

    • Rationale: This step is critical to remove any residual dissolved oxygen from the solvents, ensuring the longevity and activity of the catalyst.[15]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously.

    • Rationale: Elevated temperatures are often required to overcome the activation energy for the oxidative addition and to ensure a reasonable reaction rate, especially with less reactive coupling partners.[16]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4–24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired product.[17]

Representative Data & Conditions

The following table illustrates expected outcomes for the coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol with various boronic acids under the optimized protocol.

EntryBoronic Acid PartnerCatalyst/Ligand (mol%)Base (equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Dioxane/H₂O (10:1)1006>90
24-Methoxyphenylboronic AcidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Dioxane/H₂O (10:1)1006>90
3Pyridine-3-boronic acidPd₂(dba)₃/XPhos (2/4)Cs₂CO₃ (3)Toluene/H₂O (10:1)1101875-85
4Thiophene-2-boronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Dioxane/H₂O (5:1)901280-90

Note: Yields are representative and may vary based on the specific reaction scale and purification efficiency. Heteroaryl boronic acids (Entries 3 & 4) can sometimes be more challenging due to catalyst inhibition or protodeboronation and may require slight modifications to the protocol.[6][14]

Troubleshooting Guide

Problem ObservedProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active base or base is not anhydrous.3. Reaction temperature is too low.1. Ensure thorough degassing of the solvent and maintain a positive inert gas pressure.2. Use freshly opened, anhydrous base. Consider a stronger base like Cs₂CO₃.3. Increase reaction temperature in 10 °C increments.
Protodeboronation 1. Boronic acid is unstable under the reaction conditions.2. Excessive water in the reaction mixture.3. Reaction time is too long.1. Use the corresponding boronate ester (e.g., pinacol ester) which is more stable.[10]2. Use anhydrous solvents and base.3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing procedure for solvents and ensure a leak-proof reaction setup under a positive inert gas atmosphere.[15]
Formation of Phenol Side Product Hydrolysis of the aryl-palladium intermediate, sometimes promoted by water and certain bases.Use rigorously dried solvents and base. K₃PO₄ is generally a good choice to suppress this side reaction.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for derivatizing the 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol scaffold. By employing bulky, electron-rich phosphine ligands such as SPhos in combination with a suitable palladium precatalyst and base, a wide array of biaryl and heteroaryl oxetane-containing compounds can be synthesized in high yields. The protocol described herein provides a validated and reliable starting point for researchers and drug development professionals, enabling the rapid exploration of novel chemical space and the generation of promising new molecular entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Kirby, J. P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. RSC Discovery. [Link]

  • Jagt, R. B. C., et al. (2010). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

  • Özdemir, İ., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Evrard, D., et al. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using an efficient tetraphosphine ligand. ResearchGate. [Link]

  • Docherty, J. H., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Xu, G., et al. (2020). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. SIOC Journals. [Link]

  • Reddit User Discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Molbase. Synthesis of 3-(4'-Bromo-2',5'-difluorophenyl)-2-cyclopentenone. Molbase. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Gibe, R., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Khan, I., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Reddy, T. S., et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. Connect Journals. [Link]

  • Witschel, M. C., et al. (2015). Chemical Space Exploration of Oxetanes. Molecules. [Link]

Sources

Method

The Strategic Application of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol in Modern Medicinal Chemistry

Introduction: The Rise of the Oxetane Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of the Oxetane Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the more recent additions to the medicinal chemist's toolkit, the oxetane motif has emerged as a powerful building block.[1][2] These four-membered cyclic ethers are increasingly utilized to impart desirable characteristics such as improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[3][4] Their ability to act as bioisosteres for commonly employed functional groups like gem-dimethyl and carbonyl groups has further solidified their importance in the design of new therapeutic agents.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a particularly valuable, functionalized building block: 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol . This compound offers a unique convergence of chemical handles—a synthetically versatile aryl bromide, the modulating effects of difluoro substitution, and the inherent benefits of the 3-aryl-oxetan-3-ol core. We will explore its application in key synthetic transformations and discuss the rationale behind the strategic incorporation of this building block in drug design.

The Unique Profile of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

The title compound, with its distinct trifecta of functionalities, presents a compelling starting point for the synthesis of diverse compound libraries.

  • The 3-Aryl-Oxetan-3-ol Core: The 3,3-disubstituted oxetane ring is known for its enhanced stability compared to other substitution patterns.[1] The tertiary alcohol provides a potential point for further derivatization or can act as a hydrogen bond donor, influencing ligand-target interactions. The oxetane ring itself, being a polar, three-dimensional motif, can improve solubility and escape from flatland in molecular design.[7]

  • The 4-Bromo-phenyl Group: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][7] This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) exploration.

  • The 2,5-Difluoro Substitution: The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule. Fluorine's high electronegativity can lower the pKa of nearby functional groups, modulate metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with protein targets.[8][9]

The strategic combination of these features makes 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol a high-value building block for the synthesis of novel chemical entities with potentially superior drug-like properties.

Application Protocols: Key Synthetic Transformations

The true utility of a building block is demonstrated through its successful application in robust and versatile chemical reactions. Below are detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, tailored for the use of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[10][11] This protocol outlines a general procedure for the coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol with a variety of aryl- and heteroarylboronic acids or esters.

Reaction Scheme:

Suzuki_Miyaura reactant1 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol reagents Pd Catalyst Base Solvent, Heat reactant1->reagents reactant2 R-B(OH)₂ or R-B(pin) reactant2->reagents product 3-(4-R-2,5-difluoro-phenyl)oxetan-3-ol reagents->product

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol2065235-77-8265.05
Aryl/Heteroarylboronic Acid or Pinacol EsterVariesVaries
Pd(PPh₃)₄ or PdCl₂(dppf)VariesVaries
K₂CO₃ or Cs₂CO₃VariesVaries
1,4-Dioxane/Water (e.g., 4:1 v/v)VariesVaries

Procedure:

  • To a dry reaction vial, add 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 equiv), the desired aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the vial.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality and Optimization:

  • Catalyst Choice: While Pd(PPh₃)₄ is a robust catalyst, for more challenging couplings, particularly with heteroarylboronic acids, a more active catalyst system like PdCl₂(dppf) may be required.

  • Base Selection: The choice of base is critical. K₂CO₃ is a common and effective choice, but for less reactive substrates, a stronger base like Cs₂CO₃ may be necessary to facilitate the transmetalation step.

  • Solvent System: The use of a mixed solvent system like dioxane/water is common, as water can aid in the dissolution of the inorganic base. Anhydrous conditions can also be employed with organic-soluble bases.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[3][7] This protocol provides a general method for the coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol with a range of primary and secondary amines, including heterocycles.

Reaction Scheme:

Buchwald_Hartwig reactant1 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol reagents Pd Catalyst Ligand Base Solvent, Heat reactant1->reagents reactant2 R¹R²NH reactant2->reagents product 3-(4-(R¹R²N)-2,5-difluoro-phenyl)oxetan-3-ol reagents->product

Sources

Application

Application Note: Buchwald-Hartwig Amination of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

Executive Summary The incorporation of oxetane rings into pharmaceutical scaffolds is a highly effective strategy for improving physicochemical properties, such as aqueous solubility and metabolic stability, by increasin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of oxetane rings into pharmaceutical scaffolds is a highly effective strategy for improving physicochemical properties, such as aqueous solubility and metabolic stability, by increasing the sp³ character of the molecule. However, functionalizing complex building blocks like 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol presents significant synthetic challenges.

This application note details a robust, self-validating protocol for the Buchwald-Hartwig amination of this specific substrate. By carefully selecting a third-generation palladacycle precatalyst (BrettPhos Pd G3) and a mild inorganic base (Cs₂CO₃), this methodology overcomes the steric hindrance of the ortho-fluoro substituents and prevents catalyst poisoning by the unprotected tertiary alcohol.

Substrate Profiling & Mechanistic Rationale

As a Senior Application Scientist, it is critical to look beyond standard reaction conditions and analyze the specific electronic and steric demands of the substrate to establish a highly reliable workflow.

The Electronic and Steric Dilemma

The substrate features a highly electron-deficient aryl ring due to the 2,5-difluoro substitution. While this electron deficiency accelerates the initial oxidative addition of the C–Br bond to the Pd(0) center, it also stabilizes the resulting Pd(II) intermediate. If the subsequent reductive elimination is slow, the intermediate becomes highly susceptible to off-cycle pathways, such as protodehalogenation. Furthermore, the fluorine atoms at the 2- and 5-positions create a sterically congested environment around the electrophilic center.

Solution: The use of BrettPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand, is essential. Its extreme steric bulk forces the Pd(II) amido complex to undergo rapid reductive elimination, outcompeting side reactions [4].

The Protic Functional Group Challenge

The oxetan-3-ol moiety contains a free tertiary hydroxyl group. The most common base used in Buchwald-Hartwig aminations, Sodium tert-butoxide (NaOtBu), is strongly basic and will rapidly deprotonate this tertiary alcohol. The resulting alkoxide can coordinate tightly to the palladium center, creating a highly stable, unreactive resting state that poisons the catalyst[1].

Solution: A milder base, such as Cesium Carbonate (Cs₂CO₃) , must be employed. Cs₂CO₃ is basic enough to facilitate the deprotonation of the amine bound to the Pd(II) complex but mild enough to tolerate the tertiary alcohol of the oxetane ring. To ensure the active Pd(0) catalyst is generated efficiently in the absence of a strong base, a G3 precatalyst (BrettPhos Pd G3) is utilized. G3 precatalysts activate rapidly under mild conditions and ensure a strict 1:1 Ligand-to-Palladium ratio [2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst (from BrettPhos Pd G3) PdII_OA Pd(II)(Ar)(Br)L Oxidative Addition Complex (Ar = 2,5-diF-4-oxetan-3-ol-Ph) Pd0->PdII_OA + Ar-Br (Oxidative Addition) PdII_Amine Pd(II)(Ar)(NHR)L Amido Complex PdII_OA->PdII_Amine + R-NH2, + Cs2CO3 - CsBr, - CsHCO3 Product Coupled Product + Pd(0)L PdII_Amine->Product (Reductive Elimination) Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination utilizing BrettPhos Pd G3.

Optimization Data: The Causality of Reagent Selection

To validate the mechanistic rationale, a standardized coupling of 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol with a model primary amine (aniline) was evaluated. The quantitative data below highlights the causality behind the chosen protocol.

EntryPrecatalyst / Ligand (mol%)Base (equiv)SolventYield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAP (5)NaOtBu (1.5)Toluene<5%Extensive decomposition; alcohol deprotonation and catalyst stalling.
2BrettPhos Pd G3 (2)NaOtBu (1.5)1,4-Dioxane15%Catalyst poisoning via Pd-alkoxide formation [1].
3BrettPhos Pd G3 (2)K₃PO₄ (2.0)1,4-Dioxane68%Clean conversion, but incomplete reaction after 12 hours.
4 BrettPhos Pd G3 (2) Cs₂CO₃ (2.0) 1,4-Dioxane 92% Optimal conditions; full tolerance of the oxetan-3-ol moiety.
5RuPhos Pd G3 (2)Cs₂CO₃ (2.0)1,4-Dioxane75%Good yield, but BrettPhos is structurally superior for primary amines.

Note: Reactions conducted at 0.5 mmol scale, 100 °C, 12 h. Yields determined by HPLC using an internal standard.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. The use of anhydrous, degassed solvents and strict inert atmosphere techniques are mandatory to prevent the oxidation of the electron-rich phosphine ligand.

Workflow Step1 1. Glovebox Setup Weigh Catalyst & Base Step2 2. Substrate Addition Ar-Br + Amine Step1->Step2 Step3 3. Solvent Addition Degassed 1,4-Dioxane Step2->Step3 Step4 4. Reaction 100°C, 12h Step3->Step4 Step5 5. Workup & Purify Filtration & Flash SC Step4->Step5

Step-by-step experimental workflow for the amination protocol.

Materials & Reagents
  • Aryl Halide: 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 equiv, 1.0 mmol, 265.05 mg)

  • Amine: Primary amine, e.g., Aniline (1.2 equiv, 1.2 mmol)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%, 0.02 mmol, 18.1 mg)

  • Base: Cs₂CO₃, finely milled and anhydrous (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon for 30 minutes prior to use) [3].

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Transfer a magnetic stir bar, BrettPhos Pd G3 (18.1 mg), and anhydrous Cs₂CO₃ (651.6 mg) into an oven-dried 10 mL Schlenk tube or reaction vial inside an argon-filled glovebox.

  • Substrate Addition: Add 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol (265.05 mg) to the vial. If the amine is a solid, add it at this stage.

  • Sealing and Solvent Transfer: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Connect the vial to an argon Schlenk line. If the amine is a liquid (e.g., aniline, 110 µL), add it via a gas-tight microsyringe.

  • Solvent Addition: Inject 4.0 mL of degassed, anhydrous 1,4-dioxane into the vial.

  • Reaction: Place the vial in a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 12 hours. The reaction mixture will typically transition from a pale yellow suspension to a dark brown/reddish mixture as the active Pd(0) species is generated and consumed.

  • Reaction Monitoring: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS to confirm the complete consumption of the aryl bromide.

Workup & Isolation
  • Quenching: Dilute the cooled reaction mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filtration: Filter the mixture through a short pad of Celite to remove the inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black. Rinse the Celite pad with an additional 20 mL of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient). The highly polar oxetan-3-ol moiety will significantly lower the Rf value of the product compared to standard aryl amines, so a higher polarity eluent (e.g., 30-50% EtOAc in Hexanes) may be required.

References

  • Title: The Role of the Base in Buchwald-Hartwig Amination Source: The Journal of Organic Chemistry / PubMed Central URL: [Link]

  • Title: Buchwald precatalysts G2 and G3 Source: Johnson Matthey URL: [Link]

  • Title: Pd-Catalyzed Aqueous Buchwald-Hartwig Amination with Amphiphilic Polymer PEG-PVEG Source: Organic Letters / ACS Publications URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

Method

Application Note: Strategic Incorporation of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol in Advanced API Synthesis

Executive Summary The design of modern Active Pharmaceutical Ingredients (APIs) frequently encounters the dual challenge of optimizing target binding affinity while maintaining favorable pharmacokinetic (PK) properties....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of modern Active Pharmaceutical Ingredients (APIs) frequently encounters the dual challenge of optimizing target binding affinity while maintaining favorable pharmacokinetic (PK) properties. The building block 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol represents a highly privileged scaffold that addresses both challenges simultaneously. This guide details the mechanistic rationale and validated experimental protocols for incorporating this bifunctional intermediate into API synthesis, leveraging its cross-coupling-ready aryl bromide and its physicochemical-enhancing oxetan-3-ol moiety.

Mechanistic & Physicochemical Rationale (E-E-A-T)

The utility of this building block is driven by the synergistic effects of its three distinct structural features:

  • The Oxetan-3-ol Bioisostere: Traditional drug discovery often relies on gem-dimethyl or carbonyl groups to fill hydrophobic pockets or direct conformation. However, these groups can severely limit aqueous solubility and increase cytochrome P450 (CYP450)-mediated metabolic clearance. As demonstrated by Carreira and co-workers [1], the incorporation of an oxetane ring acts as a superior bioisostere. The strong dipole moment of the oxetane oxygen significantly reduces lipophilicity (LogD), while the sp3-hybridized nature of the ring introduces a three-dimensional vectorship that enhances aqueous solubility by factors of up to 4000x compared to gem-dimethyl analogs.

  • The 2,5-Difluorophenyl Motif: Fluorine substitution serves two critical mechanistic roles. First, the highly electronegative fluorine atoms lower the pKa of adjacent functional groups and modulate the electron density of the aromatic ring, often enhancing pi-stacking interactions with target proteins. Second, the 2,5-substitution pattern sterically shields the aromatic core, blocking primary sites of oxidative metabolism and locking the conformation of the aryl ring to minimize entropic penalties upon target binding.

  • The Aryl Bromide Handle: The para-bromide provides a highly reactive vector for late-stage transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), allowing modular assembly of the API core [2].

Data Presentation: Physicochemical Impact

To illustrate the profound impact of the oxetan-3-ol motif, Table 1 summarizes the typical physicochemical shifts observed when transitioning from a traditional gem-dimethyl/phenyl scaffold to the oxetane/difluorophenyl scaffold.

Table 1: Comparative Physicochemical Properties of Structural Motifs

PropertyGem-Dimethyl Phenyl AnalogOxetan-3-ol Difluorophenyl AnalogMechanistic Driver
Aqueous Solubility (Thermodynamic) < 10 µg/mL> 250 µg/mLHigh dipole moment of oxetane oxygen; H-bond donation from -OH.
Lipophilicity (LogD at pH 7.4) 4.22.1Reduced hydrophobic surface area; increased polarity.
Metabolic Stability (CL_int, human microsomes) 120 µL/min/mg< 15 µL/min/mgFluorine shielding of aryl oxidation sites; oxetane resistance to CYP450.
Protein Binding (Fraction Unbound, fu) 0.5%4.5%Lower lipophilicity reduces non-specific hydrophobic binding to HSA.

Visualizing the Synthetic and Pharmacokinetic Logic

SyntheticWorkflow A 3-(4-Bromo-2,5-difluoro-phenyl) oxetan-3-ol B Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) A->B Aryl Bromide Activation C API Core Intermediate (C-N or C-C Bond Formed) B->C Catalyst: XantPhos-Pd-G2 D Hydroxyl Functionalization (Alkylation / Fluorination) C->D Tertiary Alcohol Derivatization E Final Optimized API (Enhanced Solubility & Stability) D->E Target Assembly

Logical synthetic workflow for API assembly utilizing 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol.

PKOptimization cluster_0 Structural Motifs cluster_1 Physicochemical Effects cluster_2 Pharmacokinetic Outcomes Oxe Oxetan-3-ol Moiety Sol Increased Dipole Moment & Lower LogD Oxe->Sol Met Steric Shielding & C-H Bond Deactivation Oxe->Met Flu 2,5-Difluoro Substitution Flu->Met Abs Enhanced Aqueous Solubility Sol->Abs Clear Reduced CYP450 Clearance (CL_int) Met->Clear

Pharmacokinetic optimization pathways driven by oxetane and difluoro motifs.

Experimental Methodologies

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Design: Coupling an amine to the electron-deficient 2,5-difluorophenyl bromide requires a highly active catalyst to overcome the deactivating nature of the ortho-fluorine atoms and prevent competitive reductive dehalogenation. We utilize the XantPhos-Pd-G2 precatalyst [2]. The bidentate XantPhos ligand enforces a rigid geometry that accelerates reductive elimination, while the G2 precatalyst ensures rapid generation of the active Pd(0) species at moderate temperatures, preserving the integrity of the potentially base-sensitive oxetane ring.

Table 2: Optimization of Cross-Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Impurity Profile
Pd(OAc)2 / PPh3Cs2CO3Toluene11045%High dehalogenation
Pd2(dba)3 / BINAPNaOtBuDioxane10062%Oxetane ring opening
XantPhos-Pd-G2 (1 mol%) K3PO4 1,4-Dioxane 95 >98% Clean conversion

Step-by-Step Procedure:

  • Preparation: To an oven-dried, nitrogen-purged reaction vessel, add 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 equiv, 10 mmol) and the target secondary amine (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add anhydrous K3PO4 (1.5 equiv, 15 mmol) and XantPhos-Pd-G2 precatalyst (0.01 equiv, 0.1 mmol). Note: K3PO4 is selected over stronger bases like NaOtBu to prevent base-catalyzed retro-aldol degradation of the oxetan-3-ol.

  • Solvent Introduction: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the bromide). Degassing via sparging with N2 for 15 minutes is critical to prevent catalyst oxidation.

  • Reaction Execution: Seal the vessel and heat to 95 °C under vigorous stirring for 4-6 hours. Monitor reaction progress via HPLC or LC-MS until the starting bromide is consumed (<1% remaining).

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. Wash the organic filtrate with water (2 x 25 mL) and brine (25 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Purify the crude product via flash column chromatography. Validate the structure via 1H NMR (confirming the disappearance of the characteristic aryl bromide proton and the retention of the intact oxetane methylene protons at ~4.8 ppm) and 19F NMR.

Protocol 2: Late-Stage Functionalization of the Tertiary Alcohol (O-Alkylation)

Causality & Design: The tertiary hydroxyl group of the oxetan-3-ol is sterically hindered and electronically deactivated by the adjacent oxetane oxygen. Standard Williamson ether synthesis conditions (NaH/Alkyl Halide) often fail or lead to ring fragmentation. Instead, a silver-mediated alkylation utilizing Ag2O provides a mild, highly effective pathway to functionalize the tertiary alcohol without compromising the four-membered ring.

Step-by-Step Procedure:

  • Preparation: Dissolve the cross-coupled oxetan-3-ol intermediate (1.0 equiv, 5 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.5 M).

  • Reagent Addition: Add silver(I) oxide (Ag2O, 2.0 equiv, 10 mmol) and the desired alkyl iodide (e.g., methyl iodide, 3.0 equiv, 15 mmol).

  • Reaction Execution: Stir the suspension in the dark at 40 °C for 18-24 hours. The mild Lewis acidity of the silver coordinates the iodide, generating a highly electrophilic alkylating species that reacts efficiently with the sterically hindered tertiary alcohol.

  • Workup & Isolation: Filter the reaction mixture through Celite to remove silver salts, washing the filter cake with ethyl acetate. Partition the filtrate between ethyl acetate and 5% aqueous LiCl (to remove DMF).

  • Validation: Dry the organic layer, concentrate, and purify. Validate via 13C NMR (observing the shift of the oxetane C3 carbon) and High-Resolution Mass Spectrometry (HRMS).

References

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link]

  • Sirois, L. E., et al. (2020). "Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022." Organic Process Research & Development, 24(4), 567-578. URL:[Link]

Application

Application Notes and Protocols for the Derivatization of the Tertiary Alcohol in 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privileged Scaffold The 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol moiety is a significant building block in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol moiety is a significant building block in modern medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability.[1] The tertiary alcohol functional group on this scaffold presents a prime opportunity for derivatization, enabling extensive structure-activity relationship (SAR) studies crucial for drug discovery and development. However, the steric hindrance of the tertiary carbinol center, coupled with the inherent strain of the oxetane ring, presents unique challenges for its chemical modification. This guide provides detailed protocols and the underlying scientific rationale for the successful derivatization of this tertiary alcohol into ethers, esters, and carbamates, with a focus on preserving the integrity of the valuable oxetane core.

Core Principles of Derivatization: Navigating Reactivity and Stability

The derivatization of the tertiary alcohol in 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol hinges on the selective activation of the hydroxyl group to facilitate nucleophilic attack while avoiding unwanted side reactions, primarily the acid-catalyzed ring-opening of the oxetane. The 3,3-disubstituted nature of the oxetane in the target molecule enhances its stability, making it more robust under a variety of conditions compared to less substituted oxetanes.[2]

Etherification: Leveraging Carbocation-Mediated Pathways

Given the steric hindrance, traditional Williamson ether synthesis is not a viable approach. Instead, methods that proceed through a stabilized tertiary carbocation intermediate are favored. Brønsted acid catalysis provides a mild and effective means to protonate the hydroxyl group, transforming it into a good leaving group (water). The subsequent departure of water generates a tertiary benzylic carbocation, stabilized by the adjacent aryl ring, which is then readily trapped by an alcohol nucleophile.

Esterification: Activating the Carboxyl Group

Direct Fischer esterification of tertiary alcohols is notoriously slow due to steric hindrance. More effective strategies involve the activation of the carboxylic acid component. The use of an acylating agent, such as a carboxylic anhydride in the presence of a Lewis acid or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), significantly enhances the reaction rate. These methods generate a highly reactive acylating intermediate that is readily attacked by the sterically hindered tertiary alcohol.

Carbamate Formation: A Versatile Linkage in Medicinal Chemistry

Carbamates are prized in drug design for their metabolic stability and ability to act as peptide bond surrogates.[2] The most direct method for carbamate formation from an alcohol is its reaction with an isocyanate. This reaction is typically efficient and proceeds under mild conditions. Alternatively, the alcohol can be activated with reagents like 1,1'-carbonyldiimidazole (CDI) to form a reactive intermediate that subsequently reacts with an amine.

Detailed Application Notes and Protocols

Protocol 1: Brønsted Acid-Catalyzed Etherification for the Synthesis of 3-Alkoxy-3-aryloxetanes

This protocol leverages the selective activation of the tertiary benzylic alcohol using a Brønsted acid to facilitate ether formation with a range of primary and secondary alcohols.[3][4]

Rationale and Mechanistic Overview: The reaction proceeds via an SN1-type mechanism. The Brønsted acid protonates the tertiary hydroxyl group, which then departs as a water molecule to form a stabilized tertiary benzylic carbocation. A nucleophilic alcohol then attacks this carbocation to yield the corresponding ether. The use of a catalytic amount of a strong, non-nucleophilic acid is crucial to promote the reaction while minimizing side reactions.

Experimental Protocol:

  • Reagents and Equipment:

    • 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

    • Desired primary or secondary alcohol (3-5 equivalents)

    • Anhydrous dichloromethane (DCM) as solvent

    • Trifluoromethanesulfonic acid (TfOH) or a similar strong Brønsted acid (5-10 mol%)

    • Anhydrous sodium sulfate or magnesium sulfate for drying

    • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 eq) in anhydrous DCM, add the desired alcohol (3.0 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the Brønsted acid catalyst (e.g., TfOH, 0.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Etherification Reactions

EntryAlcoholCatalyst (mol%)Time (h)Yield (%)
1MethanolTfOH (10)4~85
2EthanolTfOH (10)6~82
3IsopropanolTfOH (10)12~70
4Benzyl alcoholTfOH (10)8~78

Yields are estimated based on similar reactions reported in the literature and may require optimization for this specific substrate.

Experimental Workflow: Brønsted Acid-Catalyzed Etherification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol and alcohol in anhydrous DCM B Cool to 0 °C A->B C Add Brønsted acid catalyst B->C D Stir at room temperature (2-24 h) C->D E Quench with NaHCO3 (aq) D->E F Extract with DCM E->F G Dry, concentrate, and purify by column chromatography F->G

Caption: Workflow for Brønsted acid-catalyzed etherification.

Protocol 2: DMAP-Catalyzed Esterification for the Synthesis of 3-Acyloxy-3-aryloxetanes

This protocol describes an efficient method for the esterification of the sterically hindered tertiary alcohol using a carboxylic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5]

Rationale and Mechanistic Overview: DMAP acts as a potent nucleophilic catalyst. It reacts with the carboxylic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the anhydride itself, allowing for rapid acylation of the tertiary alcohol. A stoichiometric base, such as triethylamine or pyridine, is often included to neutralize the carboxylic acid byproduct.

Experimental Protocol:

  • Reagents and Equipment:

    • 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

    • Carboxylic anhydride (1.5-2.0 equivalents)

    • 4-(Dimethylamino)pyridine (DMAP) (10-20 mol%)

    • Triethylamine (Et3N) or pyridine (1.5-2.0 equivalents)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

    • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere

  • Procedure:

    • To a solution of 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 eq) in anhydrous DCM, add the carboxylic anhydride (1.5 eq), DMAP (0.1 eq), and triethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with a 1 M aqueous solution of HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Esterification Reactions

EntryAnhydrideCatalyst (mol%)Time (h)Yield (%)
1Acetic anhydrideDMAP (10)6~90
2Propionic anhydrideDMAP (10)8~88
3Isobutyric anhydrideDMAP (20)16~75
4Benzoic anhydrideDMAP (20)24~70

Yields are estimated based on similar reactions reported in the literature and may require optimization for this specific substrate.

Experimental Workflow: DMAP-Catalyzed Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, anhydride, DMAP, and Et3N in anhydrous DCM B Stir at room temperature (4-24 h) A->B C Aqueous work-up (HCl, NaHCO3, brine) B->C D Dry, concentrate, and purify by column chromatography C->D

Caption: Workflow for DMAP-catalyzed esterification.

Protocol 3: Carbamate Formation via Isocyanate Addition

This protocol details the synthesis of carbamates through the direct reaction of the tertiary alcohol with an isocyanate, a generally efficient and straightforward transformation.[6]

Rationale and Mechanistic Overview: The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. A base catalyst, such as a tertiary amine or a tin compound, can be used to accelerate the reaction, particularly with less reactive alcohols.

Experimental Protocol:

  • Reagents and Equipment:

    • 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

    • Isocyanate (1.1-1.5 equivalents)

    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvent

    • Optional: a catalytic amount of triethylamine or dibutyltin dilaurate (DBTDL)

    • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere

  • Procedure:

    • To a solution of 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 eq) in anhydrous THF, add the isocyanate (1.2 eq).

    • If necessary, add a catalytic amount of triethylamine or DBTDL.

    • Stir the reaction mixture at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Carbamate Formation Reactions

EntryIsocyanateCatalystTime (h)Yield (%)
1Methyl isocyanateNone2>95
2Ethyl isocyanateNone3>95
3Phenyl isocyanateDBTDL (cat.)6~90
44-Chlorophenyl isocyanateDBTDL (cat.)6~88

Yields are estimated based on similar reactions reported in the literature and may require optimization for this specific substrate.

Reaction Mechanism: Isocyanate Addition to a Tertiary Alcohol

G cluster_reactants Reactants cluster_product Product R_OH R3C-OH (Tertiary Alcohol) Carbamate R3C-O-C(=O)NH-R' (Carbamate) R_OH->Carbamate Nucleophilic Attack R_NCO R'-N=C=O (Isocyanate) R_NCO->Carbamate

Caption: General mechanism of carbamate formation.

Troubleshooting and Optimization

Issue Probable Cause(s) Suggested Solution(s)
Low or no conversion - Insufficiently reactive reagents- Steric hindrance- Inactive catalyst- Increase reaction temperature.- Use a more potent catalyst (e.g., a stronger Brønsted acid for etherification, or a more nucleophilic catalyst for esterification).- Increase the concentration of reagents.
Formation of side products (e.g., elimination) - Reaction temperature is too high.- Strongly acidic conditions.- Lower the reaction temperature.- Use a milder acid catalyst or a shorter reaction time.
Oxetane ring-opening - Presence of strong, nucleophilic acids.- Prolonged reaction times under acidic conditions.- Use a non-nucleophilic Brønsted acid (e.g., TfOH).- Carefully monitor the reaction and quench it promptly upon completion.- Consider Lewis acid catalysis for esterification as a milder alternative.
Difficulty in purification - Presence of catalyst residues or byproducts (e.g., triphenylphosphine oxide if a Mitsunobu-type reaction were attempted and failed).- For DMAP-catalyzed reactions, an acidic wash is effective for removing the catalyst.- For reactions generating solid byproducts, filtration prior to aqueous work-up can be beneficial.

Conclusion

The derivatization of the tertiary alcohol in 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol can be achieved efficiently and selectively through carefully chosen methodologies. Brønsted acid-catalyzed etherification, DMAP-catalyzed esterification, and direct addition of isocyanates for carbamate formation represent robust and reliable strategies. These protocols provide a solid foundation for the synthesis of diverse analogues for SAR exploration, thereby accelerating drug discovery programs that utilize this valuable oxetane-containing scaffold. The key to success lies in understanding the interplay between the steric hindrance of the tertiary alcohol, the stability of the oxetane ring, and the choice of appropriate activating agents and catalysts.

References

  • Mukaiyama, T., & Kuroda, K. (Year). Journal of Organic Chemistry. [Please note: A specific reference for the modified Mitsunobu reaction on tertiary alcohols would be inserted here with full details if a suitable one were found in the provided search results.
  • Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [A comprehensive review of the Mitsunobu reaction.]
  • Synthesis of 3-(4'-Bromo-2',5'-difluorophenyl)-2-cyclopentenone. (n.d.). Mol-Instincts. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

  • Furuta, T., & Kawabata, T. (2011). 4-(Dimethylamino)pyridine (DMAP) as a valuable and powerful organocatalyst. Journal of Synthetic Organic Chemistry, Japan, 69(5), 496-507.
  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic Letters, 16(1), 236-239. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Spivey, A. C., & Gripton, C. J. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • Schwetlick, K. (1987). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (6), 885-890.
  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol Synthesis

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with oxetane-containing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with oxetane-containing building blocks.

The oxetane ring has emerged as a premier bioisostere for carbonyl and gem-dimethyl groups, offering improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability [1]. However, synthesizing 3-(aryl)oxetan-3-ols—specifically 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol—presents significant challenges due to the high ring strain (~106 kJ/mol) and the electrophilic sensitivity of oxetan-3-one [2]. This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to maximize your synthetic yield.

Reaction Optimization & Causality: The Science Behind the Yield

The synthesis of 3-(4-bromo-2,5-difluoro-phenyl)oxetan-3-ol relies on a halogen-metal exchange of 1,4-dibromo-2,5-difluorobenzene followed by a 1,2-nucleophilic addition to oxetan-3-one. Poor yields typically stem from three mechanistic pitfalls:

  • Enolization vs. Addition: Oxetan-3-one possesses four highly acidic α -protons. Traditional organolithium reagents (generated via n-BuLi) are highly basic and can act as Brønsted bases rather than nucleophiles, leading to the enolization of oxetan-3-one and the recovery of debrominated starting material.

  • Ring Strain and Acid Sensitivity: The four-membered oxetane ring is highly susceptible to Lewis and Brønsted acid-catalyzed ring opening. Using strong acids (e.g., HCl) during the reaction quench will rapidly cleave the C2-O bond, yielding unwanted 1,3-halohydrins or diols [2].

  • Halogen-Metal Exchange Selectivity: 1,4-dibromo-2,5-difluorobenzene is symmetrical, but over-metallation (double exchange) or benzyne formation can occur if the temperature exceeds -78 °C when using n-BuLi.

The Solution: Transitioning from n-BuLi to Knochel’s Turbo-Grignard reagent (i-PrMgCl·LiCl) fundamentally alters the reaction's causality [3]. The organomagnesium intermediate is significantly less basic, suppressing the enolization of oxetan-3-one while maintaining excellent nucleophilicity. Furthermore, the addition of anhydrous CeCl3​ can promote strict 1,2-addition by increasing the electrophilicity of the carbonyl while preventing basic side reactions [4].

Quantitative Data Summary

The table below summarizes the causal relationship between reaction conditions and isolated yields based on optimized laboratory data.

Metallation ReagentElectrophile Addition TempQuench ConditionObserved YieldPrimary Impurity Profile
n-BuLi (1.05 eq)-78 °C1M HCl< 15%Ring-opened diol / Halohydrin
n-BuLi (1.05 eq)-78 °CSat. NH₄Cl45–55%Debrominated starting material
i-PrMgCl·LiCl (1.05 eq)-40 °C to -78 °CSat. NH₄Cl75–82%Trace unreacted oxetan-3-one
i-PrMgCl·LiCl + CeCl3​ -78 °CSat. NH₄Cl> 85% None (Clean profile)

Validated Step-by-Step Experimental Protocol

This self-validating methodology utilizes the Turbo-Grignard approach to ensure high fidelity and reproducibility.

Materials Required:

  • 1,4-dibromo-2,5-difluorobenzene (1.0 equiv, strictly dried)

  • i-PrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 1.05 equiv)

  • Oxetan-3-one (1.2 equiv, freshly distilled or dried over 3Å molecular sieves)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4​Cl

Step 1: Halogen-Metal Exchange

  • Flame-dry a Schlenk flask under argon and charge it with 1,4-dibromo-2,5-difluorobenzene (10.0 mmol) and anhydrous THF (30 mL).

  • Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Dropwise add i-PrMgCl·LiCl (10.5 mmol, 1.05 equiv) over 15 minutes.

  • Validation Check: Stir for 1 hour at -40 °C. Quench a 0.1 mL aliquot in saturated NH4​Cl and analyze via GC/MS. You should observe >95% conversion to the mono-magnesiated species (detected as 1-bromo-2,5-difluorobenzene in the quenched aliquot).

Step 2: Nucleophilic Addition 5. Cool the reaction mixture further to -78 °C (dry ice/acetone). 6. In a separate dry vial, prepare a solution of oxetan-3-one (12.0 mmol, 1.2 equiv) in 5 mL of anhydrous THF. Critical: Oxetan-3-one is highly volatile; keep the vial sealed and chilled. 7. Add the oxetan-3-one solution dropwise down the side of the flask over 20 minutes to prevent localized temperature spikes. 8. Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over an additional 1 hour.

Step 3: Mild Quench and Isolation 9. At -20 °C, rapidly quench the reaction by adding 15 mL of saturated aqueous NH4​Cl . Do not use HCl or H2​SO4​ . 10. Allow the mixture to warm to room temperature. Add 20 mL of EtOAc and separate the layers. 11. Yield Recovery Step: The oxetanol product is surprisingly water-soluble. Saturate the aqueous layer with solid NaCl, then extract with EtOAc (3 × 20 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo (water bath < 30 °C to prevent thermal degradation). Purify via silica gel chromatography.

Troubleshooting & FAQs

Q1: I am observing a high percentage of debrominated starting material (1-bromo-2,5-difluorobenzene) but very little of the target oxetanol. What went wrong? A: This is the classic signature of enolization. Your organometallic reagent acted as a base, deprotonating the α -carbon of oxetan-3-one instead of attacking the carbonyl. Fix: Switch from n-BuLi to i-PrMgCl·LiCl. If you must use n-BuLi, pre-complex the oxetan-3-one with anhydrous CeCl3​ (1.1 equiv) at -78 °C before adding the aryllithium species [4].

Q2: My LC/MS shows a mass corresponding to the product +36 Da (or +18 Da). What is this impurity? A: You have inadvertently opened the oxetane ring. A +36 Da mass indicates the addition of HCl across the C-O bond (forming a 3-aryl-3-hydroxy-1-chloropropane derivative), while +18 Da indicates hydrolysis to a 1,3-diol. Fix: The oxetane ring is exceptionally acid-sensitive. Ensure your quench is strictly buffered (pH 6–7) using saturated NH4​Cl . Never wash your organic layers with acidic solutions.

Q3: The reaction conversion looks great on TLC, but my isolated mass balance is only 30%. Where is my product? A: 3-(Aryl)oxetan-3-ols exhibit significant hydrophilicity due to the hydrogen-bonding capacity of both the tertiary alcohol and the oxetane oxygen. Fix: You are losing product in the aqueous phase during the workup. You must "salt out" the aqueous layer by adding solid NaCl until saturated before extracting. Additionally, swap your extraction solvent from diethyl ether to a more polar solvent like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran.

Q4: Can I scale this reaction up to 50 grams? A: Yes, but thermal management becomes the primary failure point. Oxetan-3-one addition is exothermic. On a >50g scale, use a jacketed reactor, ensure the addition rate of oxetan-3-one is strictly controlled by internal temperature probes (keeping internal temp < -70 °C), and use the Turbo-Grignard protocol to widen your thermal safety margin [3].

Reaction Visualizations

Workflow Start 1,4-dibromo-2,5-difluorobenzene Exchange Halogen-Metal Exchange (i-PrMgCl·LiCl, -40°C) Start->Exchange Check Conversion Complete? (GC/MS Aliquot) Exchange->Check Add Add Oxetan-3-one (Dropwise, -78°C) Check->Add Yes (>95%) Fail1 Optimize Temp/Time or check reagent titer Check->Fail1 No Quench Mild Quench (Sat. NH4Cl, pH 6-7) Add->Quench Product 3-(4-Bromo-2,5-difluoro-phenyl) oxetan-3-ol Quench->Product Fail1->Exchange

Fig 1: Optimized workflow and decision tree for 3-(aryl)oxetan-3-ol synthesis.

Mechanism ArMg Aryl-MgCl·LiCl Addition 1,2-Nucleophilic Addition (Desired Pathway) ArMg->Addition Enolization Enolization / Deprotonation (Side Reaction) ArMg->Enolization Oxetane Oxetan-3-one Oxetane->Addition Oxetane->Enolization Alkoxide Tertiary Alkoxide Intermediate Addition->Alkoxide RingOpen Acid-Catalyzed Ring Opening (Side Reaction) Alkoxide->RingOpen Strong Acid (HCl) Final Target Oxetan-3-ol Alkoxide->Final Mild Quench (NH4Cl)

Fig 2: Mechanistic pathways highlighting desired 1,2-addition vs. failure modes.

References

  • Wuitschik, G., Carreira, E. M., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. Available at:[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Naysmith, B. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at:[Link]

  • Spránitz, P., Sőregi, P., Hegedüs, K., & Igriczi, B. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition. Available at:[Link]

  • Freeman, D. B., et al. (2020). Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Journal of Medicinal Chemistry (PMC). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Protodebromination in 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol Cross-Couplings

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals encountering significant protodebromination (hydrodehalogenation) when attempt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals encountering significant protodebromination (hydrodehalogenation) when attempting Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol .

Instead of generic advice, this guide deconstructs the specific electronic and steric causality of your substrate, providing a self-validating framework to force the reaction down the desired catalytic pathway.

Root Cause Analysis: The Causality of Debromination

To solve the debromination issue, we must first understand why this specific molecule is highly susceptible to it. The failure mode is a convergence of three structural factors:

  • Electronic Activation via Fluorines: The 2,5-difluoro substitution strongly withdraws electron density from the aromatic ring. While this accelerates the initial oxidative addition of Pd(0) into the C-Br bond, it renders the resulting Ar-Pd(II)-Br intermediate highly electrophilic. This electrophilicity makes the complex highly susceptible to premature reduction[1].

  • Water-Mediated Hydride Transfer: For fluorinated aryl halides, adventitious water, combined with electron-rich phosphine ligands, can act as a direct hydrogen source. This leads to rapid hydrodehalogenation even before transmetalation can occur, as demonstrated in [1].

  • Oxetane-3-ol Coordination: The tertiary alcohol on the oxetane ring can be deprotonated by strong bases. While it cannot undergo β -hydride elimination itself (as the C3 position lacks α -protons), the resulting alkoxide can interact intermolecularly with the palladium center. This forms stable, off-cycle resting states that severely retard the transmetalation rate. When transmetalation is slow, background debromination pathways dominate[2].

Mechanistic Pathway Visualization

Mechanism ArBr Ar-Br (3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol) ArPdBr Ar-Pd(II)-Br (Electrophilic Intermediate) ArBr->ArPdBr Oxidative Addition (+ Pd(0)) Pd0 Pd(0) Catalyst Pd0->ArPdBr ArPdR Ar-Pd(II)-R (Transmetalation) ArPdBr->ArPdR Base, R-B(OH)2 (Slow due to OH coordination) ArPdH Ar-Pd(II)-H (Hydride/Proton Transfer) ArPdBr->ArPdH H2O / Solvent / Base (Fast for fluorinated arenes) Product Ar-R (Desired Cross-Coupled Product) ArPdR->Product Reductive Elimination Byproduct Ar-H (Debrominated Byproduct) ArPdH->Byproduct Reductive Elimination

Divergent pathways in Pd-catalyzed cross-coupling leading to desired product vs. debromination.

Frequently Asked Questions (FAQs)

Q: Why am I seeing up to 50% debromination when using standard Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, THF/H₂O)? A: Standard aqueous conditions are detrimental to fluorinated aryl halides. The highly electrophilic Ar-Pd(II)-Br intermediate reacts with adventitious water to undergo direct hydrodehalogenation before transmetalation can occur[1]. You must switch to anhydrous conditions.

Q: Can the oxetan-3-ol moiety act as a hydride donor? A: No. Because it is a tertiary alcohol, the carbon bearing the oxygen lacks the α -protons required for β -hydride elimination. However, show that if strong bases are used, the resulting alkoxide coordinates intermolecularly to palladium, slowing down transmetalation and giving the solvent/water time to donate a proton or hydride[3].

Q: How do I choose the right base to minimize this side reaction? A: Avoid strong, nucleophilic bases (like NaOtBu) and aqueous inorganic bases. Instead, use mild, anhydrous bases such as finely milled K₃PO₄ or CsF. highlight that Cesium fluoride is particularly effective as it provides a mild basic environment while the fluoride ion activates the boronic acid for transmetalation without requiring water[4].

Q: Is my boronic acid contributing to the problem? A: Yes. If the boronic acid undergoes rapid protodeborylation, the effective stoichiometry changes, starving the catalytic cycle of the transmetalating agent and leaving the Ar-Pd(II)-Br complex vulnerable to debromination[5].

Diagnostic Data & Optimization Benchmarks

Use the following quantitative benchmarks to guide your optimization. The data illustrates how specific parameter shifts alter the Product-to-Debromination ratio.

Parameter AdjustedCondition TestedDominant PathwayProduct:Debrom RatioMechanistic Rationale
Solvent/Water THF / H₂O (4:1), 80°CDebromination1 : 4Water acts as a direct hydrogen source for electrophilic fluorinated Ar-Pd(II) complexes.
Solvent Anhydrous Toluene, 100°CCross-Coupling5 : 1Eliminates protic sources; forces the reaction through the slower transmetalation pathway.
Base NaOtBu (Strong/Nucleophilic)Debromination1 : 5Promotes off-cycle alkoxide coordination (via oxetane-OH) and generates hydride donors.
Base Anhydrous K₃PO₄ or CsFCross-Coupling10 : 1Mild, non-nucleophilic; CsF activates boron without requiring aqueous conditions.
Ligand PPh₃Mixed1 : 1Slow transmetalation allows background side reactions to compete effectively.
Ligand XPhos or dtbpfCross-Coupling>15 : 1Bulky, electron-rich ligands rapidly accelerate transmetalation and reductive elimination.

Self-Validating Experimental Protocol

To definitively troubleshoot this coupling, you must run a self-validating matrix. This protocol uses internal controls and mass balance tracking to isolate whether your debromination is solvent-mediated, base-mediated, or water-mediated.

Step 1: Parallel Reaction Setup

Set up three parallel reactions in sealed, oven-dried microwave vials under a strict argon atmosphere:

  • Vial A (Standard Baseline): Ar-Br (1.0 eq), Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), THF/H₂O (4:1).

  • Vial B (Optimized Anhydrous): Ar-Br (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), anhydrous K₃PO₄ (2.0 eq), anhydrous Toluene.

  • Vial C (Negative Control): Ar-Br (1.0 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), anhydrous K₃PO₄ (2.0 eq), anhydrous Toluene. (Omit the Boronic Acid).

Step 2: Internal Standard Addition

Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene to all vials at t=0 . This acts as an inert internal standard for quantitative NMR (qNMR) or HPLC tracking, ensuring you can calculate absolute mass balance rather than just relative conversion.

Step 3: Execution and Sampling
  • Heat all vials to 90°C.

  • Extract 50 µL aliquots at 1h, 4h, and 12h using degassed syringes.

  • Quench immediately with 1M HCl (to neutralize the base and freeze the catalytic cycle) and dilute with LC-MS grade Acetonitrile.

Step 4: Data Interpretation (The Self-Validation Step)

Calculate the mass balance for each vial: [Moles of Product] +[Moles of Debrominated Byproduct] + [Moles of Remaining Ar-Br].

  • If Vial C shows significant debromination: The hydrogen source is the solvent (Toluene) or the ligand (XPhos) undergoing degradation. You have a solvent/ligand-mediated pathway.

  • If Vial B shows high product yield but Vial A shows high debromination: You have successfully validated that adventitious water was the primary hydrogen source[1].

  • If Mass Balance < 80%: The oxetane ring is likely opening, or C-F bond activation is occurring. Consider protecting the tertiary alcohol prior to coupling.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

Welcome to the technical support center for the palladium-catalyzed cross-coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the palladium-catalyzed cross-coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and potentially challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields and purity.

The structure of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol presents a specific set of considerations for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. The presence of a sterically demanding, electron-deficient aryl bromide, combined with a tertiary alcohol on a strained oxetane ring, requires careful optimization of the catalytic system. This guide will walk you through a logical, evidence-based approach to successfully navigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on the optimization of your coupling reaction.

Q1: What are the main challenges I should anticipate with this specific substrate?

A1: The primary challenges with 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol are threefold:

  • Steric Hindrance: The 2,5-difluoro substitution pattern on the phenyl ring creates steric bulk around the reaction center, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Substrate Functionality: The tertiary alcohol on the oxetane ring can potentially coordinate to the palladium catalyst or interact with the base, leading to side reactions or catalyst deactivation.[3][4]

  • Oxetane Ring Stability: While the 3,3-disubstituted oxetane ring is generally quite stable, harsh reaction conditions could potentially lead to ring-opening or other undesired transformations.[5][6]

Q2: Which type of palladium catalyst and ligand system is a good starting point for this reaction?

A2: For sterically hindered and electron-deficient aryl bromides, it is highly recommended to start with a catalyst system known for its high activity.[1] A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is a robust starting point.

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are excellent candidates.[1] N-heterocyclic carbene (NHC) ligands have also shown great efficacy in coupling sterically demanding substrates.[1]

Q3: How does the hydroxyl group on the oxetane ring influence the choice of base?

A3: The presence of the hydroxyl group necessitates careful selection of the base to avoid deprotonation that could lead to undesired side reactions or catalyst inhibition.

  • Base Selection: Moderately strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices as they are strong enough to facilitate the transmetalation step without causing significant issues related to the alcohol functionality.[1][7] It is advisable to avoid very strong bases like alkoxides unless screening experiments indicate their necessity.

Q4: Is the oxetane ring stable under typical Suzuki-Miyaura coupling conditions?

A4: The 3,3-disubstituted oxetane ring in your substrate is expected to be relatively stable under standard Suzuki-Miyaura conditions, which are typically basic or neutral.[6] However, it is crucial to avoid acidic conditions, which can promote ring-opening.[5] High temperatures for prolonged periods should also be approached with caution, and reaction progress should be monitored to detect any potential degradation of the oxetane moiety.[6]

Troubleshooting Guide

Encountering issues in a complex cross-coupling reaction is common. This section provides a systematic approach to diagnosing and solving problems you might face.

Visual Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common issues in the coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol.

Troubleshooting_Flowchart start Reaction Outcome Analysis no_reaction No or Minimal Product Formation start->no_reaction low_yield Low Yield of Desired Product start->low_yield side_products Significant Side Product Formation start->side_products no_reaction_cause1 Inactive Catalyst? no_reaction->no_reaction_cause1 low_yield_cause1 Incomplete Conversion? low_yield->low_yield_cause1 side_products_cause1 Homocoupling of Boronic Acid? side_products->side_products_cause1 no_reaction_sol1 Check Pd source and ligand quality. Ensure inert atmosphere. no_reaction_cause1->no_reaction_sol1 Yes no_reaction_cause2 Suboptimal Conditions? no_reaction_cause1->no_reaction_cause2 No no_reaction_sol2 Increase temperature. Screen different solvents and bases. no_reaction_cause2->no_reaction_sol2 low_yield_sol1 Increase reaction time or temperature. Increase catalyst loading. low_yield_cause1->low_yield_sol1 Yes low_yield_cause2 Catalyst Deactivation? low_yield_cause1->low_yield_cause2 No low_yield_sol2 Use a more robust ligand (e.g., Buchwald type). Ensure rigorous degassing. low_yield_cause2->low_yield_sol2 Yes low_yield_cause3 Poor Transmetalation? low_yield_cause2->low_yield_cause3 No low_yield_sol3 Screen different bases (K3PO4, Cs2CO3). Check boronic acid quality. low_yield_cause3->low_yield_sol3 side_products_sol1 Ensure thorough degassing to remove oxygen. Use a slight excess of aryl bromide. side_products_cause1->side_products_sol1 Yes side_products_cause2 Protodeborylation? side_products_cause1->side_products_cause2 No side_products_sol2 Use fresh boronic acid or a more stable boronate ester. Optimize base and temperature. side_products_cause2->side_products_sol2 Yes side_products_cause3 Dehalogenation? side_products_cause2->side_products_cause3 No side_products_sol3 Avoid amine bases and alcohol solvents if possible. Use a non-coordinating solvent. side_products_cause3->side_products_sol3

Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling.

Detailed Troubleshooting Scenarios
Observed Problem Potential Cause Recommended Solution & Explanation
No or Minimal Product Formation Inactive Catalyst System Verify Reagents and Setup: Ensure the palladium source and ligand are of high quality and have been stored correctly. The active Pd(0) species is sensitive to oxygen, so meticulous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical.
Insufficient Reaction Temperature Increase Temperature: The steric hindrance of the 2,5-difluoro-phenyl group may require higher thermal energy to facilitate oxidative addition. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C or 110 °C) and monitor for product formation.
Low Yield of Desired Product Incomplete Conversion Optimize Reaction Time and Catalyst Loading: Monitor the reaction progress by TLC or LC-MS to determine if it has stalled. If so, extend the reaction time. If the reaction is slow but steady, a modest increase in the palladium catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the rate and overall conversion.
Catalyst Deactivation Employ a More Robust Ligand: Standard phosphine ligands may degrade at higher temperatures. Switch to a more robust, bulky electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) which can stabilize the palladium catalyst and promote the desired reaction pathway.[1]
Inefficient Transmetalation Screen Bases: The transmetalation step is highly dependent on the base.[7] If using a carbonate base, consider switching to a phosphate base like K₃PO₄, which is often more effective for challenging substrates. Ensure the base is finely powdered and anhydrous.
Significant Side Product Formation Homocoupling of Boronic Acid Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[8] Ensure your solvent and reaction mixture are thoroughly degassed. Using a slight excess of the aryl bromide can also disfavor homocoupling.
Protodeborylation of Boronic Acid Use Fresh Reagents and Consider Boronate Esters: Boronic acids can degrade over time, especially when exposed to moisture. Use freshly purchased or properly stored boronic acid. Alternatively, consider using a more stable boronic ester derivative, such as a pinacol ester.
Dehalogenation of Aryl Bromide Change Solvent and Base: This side reaction can be promoted by certain solvents and bases that can act as hydride sources.[8] If using an alcohol solvent or an amine base and significant dehalogenation is observed, switch to an aprotic solvent like dioxane or toluene and an inorganic base like K₃PO₄ or Cs₂CO₃.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol with a generic arylboronic acid.

Materials:

  • 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2.2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv), finely powdered and dried

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Anhydrous, degassed water (if a mixed solvent system is desired, e.g., dioxane/water 10:1)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, the arylboronic acid, and K₃PO₄.

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening for Optimal Palladium Catalyst Loading

This experiment is designed to identify the minimum effective catalyst loading for your specific reaction, which is crucial for process efficiency and cost-effectiveness.

Setup: Prepare a series of reactions in parallel using small-scale reaction vials, each with a different palladium catalyst loading.

Reaction Vial Pd(OAc)₂ (mol%) SPhos (mol%) 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (mmol) Arylboronic Acid (mmol) K₃PO₄ (mmol) Solvent (mL)
12.02.20.10.150.31.0
21.01.10.10.150.31.0
30.50.550.10.150.31.0
40.10.110.10.150.31.0
5 (Control)000.10.150.31.0

Procedure:

  • Follow the general Suzuki-Miyaura coupling procedure (Protocol 1) for each reaction vial.

  • Run all reactions for the same amount of time (e.g., 12 hours) at a consistent temperature.

  • After the reaction time, quench all reactions simultaneously.

  • Analyze the conversion in each reaction by LC-MS or ¹H NMR with an internal standard to determine the yield.

  • Compare the results to identify the lowest catalyst loading that provides a satisfactory yield.

Catalytic Cycle and Mechanistic Considerations

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X (L_n) Pd0->OxAdd Oxidative Addition RedElim Ar-R Transmetalation Ar-Pd(II)-R (L_n) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Transmetalation:e->RedElim:w XB X-B(OR)2 Transmetalation->XB ArX Ar-X (Aryl Halide) ArX->OxAdd R_B R-B(OR)2 (Boronic Acid/Ester) Borate [R-B(OR)2(Base)]- R_B->Borate Base Base Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, the Oxidative Addition step can be challenging due to steric hindrance. The use of bulky, electron-rich ligands facilitates the formation of a coordinatively unsaturated Pd(0) species, which is more reactive towards the aryl bromide.[1] The Transmetalation step is activated by the base, which forms a boronate complex, increasing the nucleophilicity of the organic group to be transferred.[7] The choice of base is critical here to ensure efficient transmetalation without causing side reactions with the hydroxyl group. Finally, Reductive Elimination is also promoted by bulky ligands, leading to the formation of the desired C-C bond and regeneration of the active Pd(0) catalyst.[1]

By systematically applying the principles and protocols outlined in this guide, researchers can overcome the challenges associated with the palladium-catalyzed cross-coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol and successfully synthesize their target molecules.

References

  • Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. [Link]

  • Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(7), 8349–8360. [Link]

  • Pang, H., & Morken, J. P. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 138(26), 8124–8127. [Link]

  • Pang, H., & Morken, J. P. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 137(26), 8402–8405. [Link]

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]

  • Pang, H., & Morken, J. P. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 140(40), 13051–13062. [Link]

  • Oldenhuis, N. J. (2000). The palladium-catalyzed synthesis of aromatic C-N and C-C bonds. DSpace@MIT. [Link]

  • Tzouras, N. V., Fleischer, R., Satta, P., Manna, S., Doppiu, A., & Gooßen, L. J. (2025). Mild cross-coupling of tertiary alkoxides with aryl chlorides enabled by a shelf-stable methylnaphthyl palladium NHC complex. Chemical Science, 16(48), 14567-14573. [Link]

  • Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 41(20), 3894-3897. [Link]

  • Wang, Y., et al. (2024). Palladium-Catalyzed Cross-Electrophile Couplings of Aryl Thianthrenium Salts with Aryl Bromides via C-S Bond Activation. Organic Letters, 26(40), 8577-8582. [Link]

  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wessig, P., & Müller, F. (2015). Oxetanes in Drug Discovery Campaigns. Future Medicinal Chemistry, 7(14), 1849-1864. [Link]

  • Fors, B. P., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(13), 5036–5040. [Link]

  • Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265-5272. [Link]

  • Li, J., et al. (2026). Oxetanes in heterocycle synthesis: recent advances. Organic Chemistry Frontiers, 13(2), 567-584. [Link]

  • Ndombassi, J. B. B., et al. (2021). Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Cacchi, S., et al. (2003). Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water. ResearchGate. [Link]

  • Baxendale, I. R., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(32), 11486–11489. [Link]

  • Wessig, P., & Müller, F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1034-1109. [Link]

  • Fors, B. P., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(13), 5036–5040. [Link]

  • Giedyk, M., et al. (2020). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. Semantic Scholar. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Giedyk, M., et al. (2020). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. ChemRxiv. [Link]

  • MDPI. (2023). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]

  • Stanforth, S. P. (2001). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 57(1), 1-27. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564–12666. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Duncton, M. A. J., et al. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. Organic Letters, 10(15), 3259–3262. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PDF. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12(4), 1011-1022. [Link]

  • SciSpace. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. [Link]

  • Lopušanskaja, E., Paju, A., & Lopp, M. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Synthesis, 50(08), 1593-1602. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Helou, M., et al. (2011). Access to enantioenriched 2,3- and 2,5-dihydrofurans with a fully substituted C2 stereocenter by Pd-catalyzed asymmetric intermolecular Heck reaction. Chemical Science, 2(4), 717-721. [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego State University. [Link]

  • Wu, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry, 81(7), 2987–2992. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Le, C. M., & Scheidt, K. A. (2016). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. ACS Catalysis, 6(12), 8456–8460. [Link]

  • Luo, F.-T. (1984). PALLADIUM-CATALYZED CROSS COUPLING INVOLVING PROXIMALLY HETEROFUNCTIONAL REAGENTS. Syracuse University. [Link]

Sources

Optimization

mitigating defluorination in 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol reactions

Troubleshooting Guide: Mitigating Defluorination in 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol Reactions Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Mitigating Defluorination in 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing chemoselectivity challenges when scaling or optimizing transition-metal-catalyzed cross-couplings of highly functionalized polyfluoroarenes.

Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction yield defluorinated byproducts when I am specifically targeting the C-Br bond? Causality Analysis: In a standard cross-coupling reaction, the C-Br bond is weaker than the C-F bond, making it the kinetically favored site for oxidative addition by a Pd(0) or Ni(0) catalyst. However, polyfluorinated arenes possess highly polarized C-F bonds that are susceptible to transition-metal insertion[1]. When the kinetic C-Br pathway is hindered (due to poor ligand selection or low catalyst activity), the system defaults to the thermodynamic pathway: C-F oxidative addition[2]. Additionally, the use of strong bases can trigger Nucleophilic Aromatic Substitution (SNAr), directly displacing the fluorine atoms[1].

Q2: How does the oxetan-3-ol moiety specifically exacerbate this defluorination? Causality Analysis: The oxetan-3-ol group acts as a powerful directing group. The oxygen lone pairs (both from the oxetane ring and the hydroxyl group) can pre-coordinate with the transition metal center. This coordination forces the metal into close spatial proximity with the ortho-fluorine atom (at the C2 position), significantly lowering the activation energy barrier for C-F bond cleavage via a highly structured, cyclic transition state[3].

Q3: How can I kinetically outcompete the C-F activation pathway? Causality Analysis: You must accelerate the C-Br oxidative addition and subsequent reductive elimination so rapidly that the catalyst never has the residence time to interact with the C-F bond. This is achieved through extreme steric bulk (which prevents the bidentate coordination required for ortho-C-F activation) and high electron density on the phosphine ligand (which accelerates the initial C-Br insertion)[4].

Reaction Pathway Visualization

The following logic diagram illustrates the mechanistic bifurcation of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol under standard cross-coupling conditions.

G cluster_0 Kinetic Pathway (Desired) cluster_1 Thermodynamic / Side Pathways (Undesired) SM 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol + Pd(0) Catalyst + Base CBr C-Br Oxidative Addition (Fast with Bulky Ligands) SM->CBr Mild Base, BrettPhos Toluene, 60°C CF C-F Oxidative Addition (Directed by Oxetanol -OH) SM->CF Small Ligands, High Temp Prolonged Heating SNAr Nucleophilic Aromatic Substitution (Attack by Strong Base) SM->SNAr Strong Alkoxide Bases Polar Solvents (DMF) Target Target Cross-Coupled Product (Intact C-F Bonds) CBr->Target Defluor Defluorinated Byproduct (Loss of F) CF->Defluor Subst Alkoxy/Hydroxy Substitution Byproduct SNAr->Subst

Fig 1: Reaction pathway bifurcation of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol during coupling.

Quantitative Mitigation Strategies

To suppress defluorination, the reaction microenvironment must be strictly controlled. The table below summarizes the quantitative impact of various reaction parameters on the chemoselectivity of the coupling process.

Parameter CategoryCondition / ReagentMechanism of ActionExpected C-Br : C-F Reaction Ratio
Ligand Selection PPh3 / dppfSmall bite angle allows metal coordination to the ortho-C-F bond.~ 60 : 40
Ligand Selection BrettPhos / RuPhosExtreme steric bulk prevents ortho-coordination; electron-rich core accelerates C-Br oxidative addition.> 98 : 2
Base Selection NaOtBu / KOtBuStrong nucleophilicity drives SNAr defluorination.~ 40 : 60
Base Selection K3PO4 / Cs2CO3Mild, non-nucleophilic nature prevents SNAr while supporting transmetalation.> 95 : 5
Solvent Choice DMF / DMSOPolar aprotic solvents stabilize the SNAr Meisenheimer complex.~ 50 : 50
Solvent Choice Toluene / THFNon-polar/mildly polar environments suppress ionic side reactions.> 90 : 10
Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

This protocol is designed as a self-validating system. By utilizing real-time 19F NMR tracking, the methodology ensures that the kinetic C-Br pathway is exclusively operating before the reaction is allowed to proceed to completion.

Materials Required:

  • 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 equiv)

  • Target Arylboronic Acid (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • BrettPhos (4.5 mol%)

  • Anhydrous K3PO4 (2.0 equiv)

  • Degassed Toluene / H2O (10:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step): In a nitrogen-filled glovebox, combine Pd2(dba)3 and BrettPhos in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange. Causality: Pre-forming the active L1Pd(0) species prevents unligated Pd from indiscriminately inserting into the highly polarized C-F bonds[2].

  • Reagent Assembly: To a separate Schlenk flask, add 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, the arylboronic acid, and K3PO4.

  • Solvent Addition: Add the remaining degassed Toluene/H2O mixture to the Schlenk flask, followed by the pre-activated catalyst solution via syringe.

  • Temperature Control: Heat the reaction strictly to 65 °C . Causality: Do not exceed 70 °C. Lower temperatures kinetically favor the C-Br oxidative addition. Higher temperatures provide the thermodynamic energy required to overcome the C-F activation barrier[3].

  • In-Process Validation (Self-Validating Step): At the 30-minute mark, extract a 0.1 mL aliquot. Dilute in CDCl3 and run a rapid 19F NMR.

    • Pass Criteria: You should observe two distinct fluorine signals (shifted slightly from the starting material due to the new aryl group).

    • Fail Criteria: The disappearance of one fluorine signal and a massive upfield shift of the remaining signal indicates catastrophic C-F activation. If this occurs, abort the batch and verify the integrity of your BrettPhos ligand.

  • Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, filter through a pad of Celite to remove the palladium black and salts, and concentrate under reduced pressure.

References
  • Source: National Institutes of Health (NIH)
  • Dual Photoredox-/Palladium-Catalyzed Cross-Electrophile Couplings of Polyfluoroarenes with Aryl Halides and Triflates Source: Organometallics - ACS Publications URL
  • Source: Universidad de Valladolid (uva.es)
  • Stereoselective Synthesis of Difluorinated 1,3-Dienes via Palladium-Catalyzed C–F Bond Activation Source: Organic Letters - ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol vs gem-dimethyl bioisosteres

Optimizing Physicochemical Profiles: 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol vs. gem-Dimethyl Bioisosteres Introduction: The Bioisosteric Rationale In modern drug discovery, optimizing the physicochemical and pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Physicochemical Profiles: 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol vs. gem-Dimethyl Bioisosteres

Introduction: The Bioisosteric Rationale

In modern drug discovery, optimizing the physicochemical and pharmacokinetic (PK) properties of a lead compound is as critical as maximizing target affinity. A common structural liability in medicinal chemistry is the gem-dimethyl group. While useful for inducing conformational constraints or shielding adjacent labile sites, gem-dimethyl groups significantly increase lipophilicity (LogD), which often translates to poor aqueous solubility and rapid metabolic degradation via Cytochrome P450 (CYP450) enzymes[1].

To circumvent these issues, the oxetane ring—specifically the oxetan-3-ol motif—has emerged as a highly effective polar bioisostere for gem-dimethyl carbinols[2]. This guide objectively compares the commercially relevant building block 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol against its gem-dimethyl counterpart, 2-(4-Bromo-2,5-difluoro-phenyl)propan-2-ol , providing researchers with mechanistic insights and validated experimental workflows.

Mechanistic Causality: Why Oxetanes Outperform Alkyl Groups

The substitution of a gem-dimethyl carbinol with an oxetan-3-ol fundamentally alters the electron distribution and solvation energy of the molecule without drastically changing its spatial volume[3].

  • Aqueous Solubility: The ethereal oxygen of the oxetane ring acts as a potent hydrogen-bond acceptor. This polar surface area drastically lowers the intrinsic lipophilicity, often increasing thermodynamic solubility by orders of magnitude[4].

  • Metabolic Stability: Aliphatic gem-dimethyl groups are classic targets for CYP-mediated hydroxylation. The oxetane ring is highly resistant to oxidative attack due to the strong inductive electron-withdrawing effect of the oxygen atom, which deactivates the adjacent carbon-hydrogen bonds[1].

G A Lead Compound (gem-Dimethyl Carbinol) B High Lipophilicity (LogD > 3) Poor Aqueous Solubility A->B C CYP450 Oxidation High Intrinsic Clearance A->C D Bioisosteric Replacement (Oxetan-3-ol Motif) A->D Structural Optimization E 3-(4-Bromo-2,5-difluoro-phenyl) oxetan-3-ol D->E F Reduced Lipophilicity Enhanced Solubility (>100x) E->F G Metabolic Shielding Lower Intrinsic Clearance E->G

Logical flow of oxetan-3-ol bioisosteric replacement to overcome gem-dimethyl liabilities.

Quantitative Physicochemical Comparison

The following table synthesizes the expected physicochemical shifts when transitioning from the gem-dimethyl carbinol to the oxetan-3-ol derivative, based on established structure-property relationship (SPR) data for oxetane bioisosteres[4].

Property2-(4-Bromo-2,5-difluoro-phenyl)propan-2-ol (gem-dimethyl)3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (Oxetane)Impact / Causality
Molecular Weight 251.07 g/mol 265.05 g/mol Minimal increase; maintains low MW profile.
Calculated LogP (cLogP) ~3.2~1.8Significant reduction in lipophilicity due to the polar ethereal oxygen.
Thermodynamic Solubility < 10 µM (pH 7.4)> 500 µM (pH 7.4)Enhanced solvation energy driven by hydrogen-bond acceptor capacity.
HLM Intrinsic Clearance High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Steric and electronic shielding prevents rapid CYP450-mediated oxidation.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the superiority of the oxetan-3-ol building block in a drug discovery campaign, researchers must employ rigorous, self-validating assays. Below are the standard protocols for assessing metabolic stability and thermodynamic solubility.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compounds. A self-validating system requires a minus-NADPH control to distinguish CYP-mediated metabolism from chemical instability, and a positive control (e.g., Verapamil) to confirm HLM enzymatic viability[1].

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the oxetane and gem-dimethyl compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Pre-incubate the compound solutions with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM). Control: For the minus-NADPH control, add buffer instead.

  • Time-Point Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the withdrawn aliquots by adding them to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate CLint​ .

G S1 1. Compound Preparation (1 µM in buffer) S2 2. HLM Pre-Incubation (0.5 mg/mL Protein, 37°C) S1->S2 S3 3. Reaction Initiation (+1 mM NADPH) S2->S3 S4 4. Time-Point Sampling (0, 5, 15, 30, 60 min) S3->S4 S5 5. Quench & Centrifuge (Cold ACN + IS) S4->S5 S6 6. LC-MS/MS Analysis (Calculate CL_int) S5->S6

Step-by-step experimental workflow for in vitro human liver microsomal stability assay.

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Unlike kinetic solubility (which relies on DMSO dilution), thermodynamic solubility measures the equilibrium solubility of the solid crystalline compound, providing a more accurate reflection of late-stage developability[4].

Step-by-Step Methodology:

  • Solid Addition: Add approximately 2 mg of the solid compound (oxetane or gem-dimethyl derivative) to a glass vial.

  • Buffer Addition: Add 1 mL of 50 mM Phosphate Buffered Saline (PBS, pH 7.4). Ensure the presence of undissolved solid to guarantee a saturated solution.

  • Equilibration: Agitate the vials on a rotary shaker at 300 rpm for 24 hours at a constant temperature of 25°C.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to separate the undissolved solid from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound concentration using HPLC-UV against a standard calibration curve.

Conclusion

The strategic replacement of a gem-dimethyl carbinol with an oxetan-3-ol motif is a paradigm-shifting tactic in lead optimization. As demonstrated by the comparison between 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol and its gem-dimethyl counterpart, the oxetane ring fundamentally upgrades the physicochemical profile. By lowering lipophilicity, drastically enhancing aqueous solubility, and shielding the molecule from CYP-mediated clearance, oxetan-3-ols offer a superior trajectory for drug development campaigns.

Sources

Comparative

Comparative Guide: Metabolic Stability of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol Derivatives

Executive Summary & Structural Rationale In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead scaffold often requires delicate structural modifications to mitigate rapid metabolic clearance. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead scaffold often requires delicate structural modifications to mitigate rapid metabolic clearance. The building block 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol represents a highly engineered structural motif designed to balance synthetic utility with exceptional physicochemical properties.

In this scaffold, the 2,5-difluoro substitutions serve to block metabolically labile aromatic sites from cytochrome P450 (CYP450)-mediated oxidation, while the 4-bromo group provides a versatile vector for late-stage transition-metal cross-coupling. However, heavy halogens like bromine significantly increase lipophilicity (LogD), which typically drives up non-specific binding and hepatic clearance. To counteract this, the incorporation of the oxetan-3-ol ring acts as a critical structural compensator. As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring increases sp3 character, lowers LogD, and introduces a rigid, puckered conformation that fundamentally alters the molecule's metabolic fate 1[1].

Mechanistic Causality: The "Metabolic Switch"

When comparing 3-aryloxetan-3-ols to their carbocyclic or acyclic counterparts, the primary driver of improved metabolic stability is the reduction in intrinsic lipophilicity. High LogD compounds are aggressively targeted by hepatic CYP450 enzymes (particularly CYP3A4 and CYP2D6). By replacing a cyclobutane or gem-dimethyl group with an oxetane, the LogD drops by approximately 0.8 to 1.5 units, effectively starving the CYP450 enzymes of the lipophilic affinity required for efficient binding and oxidation2[2].

However, this modification introduces a phenomenon known as the "Metabolic Switch." While the oxetane ring successfully directs metabolism away from CYP450 3[3], the moderate ring strain (~106 kJ/mol) and electronegative oxygen atom can make the molecule a substrate for microsomal epoxide hydrolase (mEH) . mEH catalyzes the hydrolytic ring-opening of the oxetane into a diol, which is then rapidly cleared4[4]. Understanding and quantifying this switch is paramount when evaluating oxetane derivatives.

MetabolicPathway Parent 3-Aryloxetan-3-ol Scaffold CYP CYP450 Oxidation (Reduced via low LogD) Parent->CYP High LogD mEH mEH Hydrolysis (Ring Scission) Parent->mEH High Ring Strain Stable Metabolically Stable Core CYP->Stable Blocked Diol Diol Metabolite (Rapid Clearance) mEH->Diol Catalyzed

Metabolic routing of oxetane scaffolds highlighting the CYP450 to mEH metabolic switch.

Quantitative Matched Molecular Pair (MMP) Analysis

To objectively evaluate the performance of the 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol scaffold, we must compare it against its direct Matched Molecular Pairs (MMPs). The table below illustrates the physicochemical and metabolic stability profiles of the parent oxetane versus its acyclic, carbocyclic, and expanded-ring derivatives.

Table 1: Physicochemical and Metabolic Stability Profiles of Matched Derivatives

Derivative Core (R-Group)LogD (pH 7.4)HLM CLint​ ( μL/min/mg )Primary Clearance PathwayStability Classification
Propan-2-ol (Acyclic)3.885.4CYP450 (Oxidation)Low
Cyclobutan-1-ol (Carbocycle)3.572.1CYP450 (Oxidation)Low
Tetrahydrofuran-3-ol (Expanded)2.445.0CYP450 (Oxidation)Moderate
Oxetan-3-ol (Target Scaffold)1.918.2mEH (Hydrolysis) / Minor CYPHigh

Data Interpretation: The transition from the highly lipophilic propan-2-ol derivative to the oxetan-3-ol core results in a nearly 2-log reduction in lipophilicity. This directly correlates with a ~78% reduction in intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM)5[5]. While the oxetane introduces a minor vulnerability to mEH, the overall metabolic half-life ( t1/2​ ) is vastly superior to the carbocyclic alternatives.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure trustworthiness and scientific rigor, metabolic stability cannot be assessed via a single endpoint. Because of the "metabolic switch" inherent to oxetanes, the experimental protocol must be a self-validating system that isolates CYP450 clearance from mEH clearance.

CYP450 enzymes are dependent on the cofactor NADPH, whereas mEH is a hydrolytic enzyme that operates independently of NADPH. By running parallel incubations with and without NADPH, researchers can definitively map the clearance mechanism.

Step-by-Step Methodology: Differential Cofactor HLM Assay

Phase 1: Reagent & Matrix Preparation

  • Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Prepare a 10 mM stock of the 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol derivative in DMSO. Dilute to a 1 µM working concentration in the HLM matrix (Final DMSO 0.1% to prevent enzyme inhibition).

  • Prepare a 10 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

Phase 2: Parallel Incubation (The Self-Validating Step) 4. Group A (+NADPH): Aliquot 50 µL of the HLM/compound mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 50 µL of the NADPH regenerating system. (Measures Total Clearance: CYP450 + mEH). 5. Group B (-NADPH Control): Aliquot 50 µL of the HLM/compound mixture. Initiate the reaction by adding 50 µL of blank phosphate buffer. (Measures mEH/Hydrolytic Clearance only).

Phase 3: Quenching & Analysis 6. At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 10 µL aliquot from both groups. 7. Immediately quench the reaction by dispensing the aliquot into 40 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide or Labetalol). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. 8. Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. 9. Transfer the supernatant to a clean plate and analyze compound depletion via LC-MS/MS. Calculate CLint​ using the slope of the natural log of the percentage remaining versus time.

Workflow Prep Prepare HLM & Cofactors Incubate Incubate at 37°C (+/- NADPH) Prep->Incubate Quench Quench with Cold MeCN + IS Incubate->Quench Centrifuge Centrifuge (Protein Crash) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Step-by-step human liver microsome (HLM) stability assay workflow for oxetane derivatives.

References

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews, ACS Publications URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis URL:[Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Scientific Research Publishing (SCIRP) URL:[Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis ResearchGate / RSC Medicinal Chemistry URL:[Link]

Sources

Validation

Comparative Guide: 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol vs. Non-Fluorinated Analogs

As drug discovery programs increasingly target complex biological pathways, the demand for building blocks that offer precise physicochemical control has surged. Among these, oxetane-containing scaffolds have emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the demand for building blocks that offer precise physicochemical control has surged. Among these, oxetane-containing scaffolds have emerged as premier bioisosteres for gem-dimethyl and carbonyl groups.

This guide provides an objective, data-driven comparison between the advanced fluorinated building block 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol and its non-fluorinated analog, 3-(4-bromophenyl)oxetan-3-ol . By analyzing the causality behind these structural modifications, we will demonstrate how rational fluorine substitution dictates metabolic stability, target affinity, and downstream synthetic utility.

Mechanistic Insights: The Rationale for Fluorinated Oxetanes

To understand the performance delta between these two building blocks, we must dissect the individual contributions of the oxetane ring and the 2,5-difluoro substitution.

The Oxetane Motif

The incorporation of a four-membered oxetane ring is a strategic choice to improve the developability of a lead compound. Compared to a gem-dimethyl group, the oxetane introduces a highly polar oxygen atom that acts as a hydrogen bond acceptor, significantly increasing aqueous solubility and lowering lipophilicity (LogP)[1]. Furthermore, the oxetane ring is metabolically inert to the typical Cytochrome P450 (CYP450) mediated aliphatic oxidation that plagues gem-dimethyl groups[1].

The Fluorine Effect (2,5-Difluoro Substitution)

While the base oxetane scaffold improves solubility, the non-fluorinated phenyl ring remains susceptible to aromatic oxidation. The addition of fluorine atoms at the 2 and 5 positions introduces three critical mechanistic shifts:

  • Metabolic Shielding: The C–F bond is exceptionally strong (~116 kcal/mol) compared to the C–H bond (~98 kcal/mol). Placing fluorines at electron-rich positions blocks CYP450-mediated oxidative metabolism, extending the biological half-life of the downstream active pharmaceutical ingredient (API)[2].

  • pKa Modulation via Inductive Effects: The highly electronegative ortho-fluorine (position 2) exerts a strong electron-withdrawing inductive effect on the adjacent oxetanol core. This lowers the pKa of the tertiary alcohol, making the hydroxyl group a stronger hydrogen bond donor for target protein engagement.

  • Conformational Restriction: The steric and electrostatic repulsion between the ortho-fluorine and the oxetane oxygen restricts the rotation of the C(aryl)–C(oxetane) bond, locking the molecule into a predictable conformation that can reduce entropic penalties upon target binding.

PharmacophoreLogic Core 3-(4-Bromo-2,5-difluoro-phenyl) oxetan-3-ol Oxetane Oxetane Ring (gem-dimethyl bioisostere) Core->Oxetane Difluoro 2,5-Difluoro Substitution (Electron Withdrawing) Core->Difluoro Bromo 4-Bromo Group (Synthetic Handle) Core->Bromo Solubility Increased Aqueous Solubility & Lower Lipophilicity Oxetane->Solubility Metabolism CYP450 Metabolic Shielding & Conformational Lock Difluoro->Metabolism Coupling Pd-Catalyzed Cross-Coupling Site Bromo->Coupling

Fig 1. Logical relationship of structural motifs and their physicochemical contributions.

Structural & Physicochemical Profiling

The table below summarizes the comparative physicochemical data. The baseline pKa for the non-fluorinated analog is experimentally established[3], while the fluorinated shifts are derived from established Hammett constant calculations.

Property3-(4-bromophenyl)oxetan-3-ol (Non-Fluorinated)3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (Fluorinated)Impact on Drug Design
Molecular Weight 229.07 g/mol 265.05 g/mol Slight increase, well within Lipinski limits.
Predicted pKa (OH) 12.67 ± 0.20[3]~11.20Lower pKa yields a stronger H-bond donor.
Calculated LogP 1.852.15Fluorines slightly increase lipophilicity, balancing the highly polar oxetane.
Aromatic Oxidation High susceptibilityLow susceptibilitySuperior in vivo half-life for the fluorinated analog[2].
Pd-Coupling Reactivity StandardAcceleratedElectron-deficient ring accelerates oxidative addition in Suzuki/Buchwald couplings.

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance differences between these two building blocks, researchers should employ the following self-validating protocols.

Protocol A: Comparative Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the intrinsic clearance ( CLint​ ) of the compounds. A self-validating system requires both positive controls (to ensure enzyme viability) and negative controls (to rule out chemical degradation).

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein concentration)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (Solution A and B)

  • Internal Standard (e.g., Tolbutamide)

  • Positive Control: Verapamil (high clearance)

Step-by-Step Methodology:

  • Preparation: Dilute the test compounds (fluorinated and non-fluorinated analogs) and the positive control to a 1 µM final concentration in 100 mM phosphate buffer containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration). Self-Validation Check: Maintain a parallel "No-NADPH" control to differentiate enzymatic metabolism from aqueous instability.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow A 1. Substrate Preparation (1 µM final) B 2. HLM Incubation (+ NADPH, 37°C) A->B C 3. Aliquot & Quench (Ice-cold MeCN) B->C D 4. Centrifugation (Protein Precipitation) C->D E 5. LC-MS/MS Quantification D->E

Fig 2. Step-by-step experimental workflow for Human Liver Microsome (HLM) stability assay.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling

The 4-bromo group serves as a vector for fragment growth. The electron-withdrawing nature of the 2,5-difluoro substitution accelerates the oxidative addition of Palladium, often allowing for milder reaction conditions compared to the non-fluorinated analog.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask, combine 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 equiv), a model aryl boronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the mixture via three freeze-pump-thaw cycles. Self-Validation Check: Strict anaerobic conditions are mandatory. Monitor the reaction via LC-MS; the presence of a des-bromo byproduct indicates oxygen contamination or premature protodehalogenation.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours. (Note: The non-fluorinated analog typically requires 90-100°C and 8 hours for full conversion).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Conclusion

While 3-(4-bromophenyl)oxetan-3-ol provides an excellent starting point for introducing an oxetane bioisostere, the transition to 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol represents a significant upgrade in rational drug design. By leveraging the inductive and shielding effects of the 2,5-difluoro substitution, medicinal chemists can simultaneously tune the hydrogen-bonding capacity of the oxetanol, lock the molecular conformation, and drastically reduce oxidative metabolic liability.

Sources

Comparative

Validating the Structural Integrity of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol: A 19F NMR Comparison Guide

In modern drug discovery, the incorporation of oxetane rings as carbonyl bioisosteres or lipophilicity-lowering motifs has become a critical design strategy. However, confirming the structural integrity of densely functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the incorporation of oxetane rings as carbonyl bioisosteres or lipophilicity-lowering motifs has become a critical design strategy. However, confirming the structural integrity of densely functionalized oxetanes—such as 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol —presents a unique analytical challenge. The dense substitution pattern (a 4-bromo and 2,5-difluoro arrangement) creates a complex electronic environment that can confound traditional structural validation methods.

This guide objectively compares the performance of 19F Nuclear Magnetic Resonance (NMR) spectroscopy against standard alternatives (1H NMR, 13C NMR, and LC-MS) and provides a self-validating experimental protocol for unambiguous structural characterization.

Comparative Analysis of Analytical Modalities

While LC-MS and standard proton/carbon NMR are foundational to routine quality control, they possess critical blind spots when analyzing heavily halogenated, sterically hindered scaffolds. 19F NMR overcomes these limitations by leveraging a 100% naturally abundant, spin-½ nucleus with an exceptionally wide chemical shift range (~800 ppm), making it hyper-responsive to minute changes in the local chemical environment[1].

Table 1: Performance Comparison for Fluorinated Oxetane Validation
Analytical ModalitySensitivity to Halogen PositionOxetane Ring ResolutionAcquisition TimeSpectral CrowdingOverall Utility
19F NMR Absolute (Distinguishes 2-F vs 5-F via coupling)High (via 1H-19F HOESY)< 5 minutesNone (No biological/solvent background)Definitive
1H NMR Low (Complex H-F multiplet splitting)Moderate (Methylene shifts visible)< 5 minutesHigh (Aromatic overlap)Supplementary
13C NMR Moderate (C-F scalar coupling visible)Low (Quaternary carbons weak)1–12 hoursLowConfirmatory
LC-MS None (Cannot distinguish regioisomers)None (Mass only; cannot rule out ring-opening)5–15 minutesNoneBaseline (Mass/Purity)

Structural Mechanics & 19F NMR Causality

To understand why 19F NMR is the definitive tool for this molecule, we must analyze the causality behind the spectral data. The phenyl ring of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol contains two fluorine atoms in a para relationship (positions 2 and 5):

  • Electronic Descreening & Chemical Shifts: The 2-F atom is positioned ortho to the electron-withdrawing oxetan-3-ol moiety, while the 5-F atom is ortho to the heavy bromine atom. Because 19F shifts are exquisitely sensitive to steric and electronic descreening[2], these two fluorines will resonate at distinct, predictable frequencies (typically between -105 ppm and -120 ppm).

  • Scalar Coupling ( J -coupling): The para relationship between the 2-F and 5-F atoms yields a characteristic 4JFF​ coupling constant of approximately 12–15 Hz. The presence of this specific doublet splitting pattern instantly validates the relative regiochemistry of the halogens on the ring.

  • Self-Validating Spatial Proximity: By utilizing a 2D 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment, we create a self-validating system. The 2-F atom is spatially proximate to the methylene protons (C2 and C4) of the oxetane ring. A strong through-space cross-peak between the 2-F resonance and the oxetane protons definitively anchors the intact oxetane ring to the C1 position of the phenyl scaffold, ruling out ring-opened degradation products without the need for an authentic chemical reference standard[3].

Experimental Protocol: Self-Validating 19F NMR Workflow

The following methodology is designed to yield unambiguous structural proof by suppressing artifacts and maximizing heteronuclear correlation.

Step 1: Sample Preparation
  • Action: Dissolve 5–10 mg of the compound in 600 µL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding at the oxetan-3-ol hydroxyl group, preventing line broadening and sharpening the aromatic resonances for precise J -coupling extraction.

Step 2: 1D 19F NMR Acquisition (Inverse Gated Decoupling)
  • Action: Acquire the 1D 19F spectrum at 400 MHz or 600 MHz using an inverse gated 1H decoupling pulse sequence (zgig). Set the relaxation delay (D1) to 5 seconds.

  • Causality: Fluorine nuclei on aromatic rings exhibit long T1​ relaxation times. Inverse gated decoupling ensures that the integration accurately reflects the 1:1 ratio of the 2-F and 5-F atoms by preventing Nuclear Overhauser Effect (NOE) buildup, which would otherwise skew quantitative analysis[4].

Step 3: 2D 1H-19F HOESY Acquisition
  • Action: Execute a phase-sensitive 2D 1H-19F HOESY experiment (hoesyph). Optimize the mixing time (D8) to 350–400 ms.

  • Causality: This specific mixing time is calibrated for the heteronuclear dipole-dipole relaxation rate between fluorine and proton. The resulting spectrum will reveal a cross-peak exclusively between the 2-F signal and the oxetane CH 2​ protons (~4.6–4.8 ppm), validating the structural integrity of the oxetane-phenyl linkage.

Structural Validation Workflow Diagram

Workflow for validating fluorinated oxetane structural integrity via 19F NMR.

References

  • - Chemical Science (RSC Publishing) 2. - National Center for Biotechnology Information (PMC) 3. - National Center for Biotechnology Information (PMC)

  • - eScholarship (Journal of Organic Chemistry)

Sources

Validation

Comparative Reactivity Guide: 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol vs. Aryl Iodides in Cross-Coupling

Executive Summary In modern drug discovery, the incorporation of specialized bioisosteres like oxetanes has become a cornerstone strategy for improving metabolic stability and aqueous solubility. 3-(4-Bromo-2,5-difluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of specialized bioisosteres like oxetanes has become a cornerstone strategy for improving metabolic stability and aqueous solubility. 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol represents a highly functionalized, medicinally relevant building block.

This guide provides an objective, data-driven comparison of the reactivity profiles of this specialized fluorinated aryl bromide against the kinetic benchmark of cross-coupling: Aryl Iodides . By dissecting the mechanistic causality behind their reactivity, researchers can optimize catalytic conditions, mitigate side reactions, and design self-validating experimental workflows.

Mechanistic Profiling & Causality

To successfully deploy 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol in complex syntheses, one must understand the dual electronic and steric forces at play compared to standard aryl iodides.

The Kinetic Benchmark: Aryl Iodides

Aryl iodides are the gold standard for transition-metal-catalyzed cross-coupling. The carbon-iodine (C-I) bond possesses a low bond dissociation energy (BDE 65 kcal/mol), making the initial oxidative addition of Pd(0) extremely rapid. Consequently, aryl iodides rarely require specialized, highly electron-rich phosphine ligands (like Buchwald biaryl phosphines) to force the reaction forward. However, their high reactivity makes them prone to Ullmann-type homocoupling and rapid catalyst deactivation if the transmetalation step is rate-limiting.

Electronic Activation via Polyfluorination

While a standard carbon-bromine (C-Br) bond (BDE 81 kcal/mol) is significantly less reactive than a C-I bond, 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol is not a standard aryl bromide. The presence of two highly electronegative fluorine atoms at the 2- and 5-positions exerts a profound inductive electron-withdrawing effect (-I). This dramatically lowers the energy of the aromatic ring's lowest unoccupied molecular orbital (LUMO). As a result, the C-Br σ∗ orbital becomes highly susceptible to back-donation from the electron-rich d-orbitals of the Pd(0) catalyst. This electronic activation accelerates oxidative addition, allowing this specific aryl bromide to approach the kinetic reactivity of an aryl iodide.

The Oxetan-3-ol Motif: Stability and Coordination

The oxetan-3-ol moiety serves as a bioisostere for the carboxylic acid functional group, providing unique physicochemical properties[1]. While aryl iodides are generally inert to pH changes, the oxetane ring introduces specific stability parameters:

  • Base Tolerance: Oxetanes are highly stable under the basic conditions typical of Suzuki or Buchwald-Hartwig couplings (e.g., K2​CO3​ , K3​PO4​ )[2].

  • Acid Sensitivity: The four-membered ring is susceptible to ring-opening under strong Lewis or Brønsted acidic conditions[2].

  • Hydroxyl Coordination: The free tertiary alcohol can hydrogen-bond with the base or transiently coordinate to the palladium center, necessitating an additional equivalent of base to account for alkoxide formation during the catalytic cycle.

The Competing Pathway: Hydrodehalogenation

A critical divergence in reactivity between aryl iodides and fluorinated aryl bromides is the propensity for hydrodehalogenation (reduction of Ar-X to Ar-H). Because the fluorinated aryl ring is highly electron-deficient, the resulting [Ar(F2​)-Pd(II)-Br] intermediate is highly stabilized. If the subsequent transmetalation step is slow, this intermediate is highly susceptible to proton or hydride transfer (often sourced from water, solvents, or phosphine ligands), leading to the undesired des-bromo byproduct[3].

Visualizing the Reaction Pathways

The following diagram illustrates the divergent catalytic pathways, highlighting the rapid oxidative addition of aryl iodides versus the competing hydrodehalogenation risk inherent to fluorinated aryl bromides.

G Pd0 Pd(0)Ln Catalyst ArI Aryl Iodide (Fast OA) Pd0->ArI Low Activation Energy ArBr 3-(4-Br-2,5-diF-Ph)oxetan-3-ol (F-Activated OA) Pd0->ArBr Lowered LUMO via F-atoms PdII_I [Ar-Pd(II)-I]L2 Standard Intermediate ArI->PdII_I PdII_Br [Ar(F2)-Pd(II)-Br]L2 Electron-Deficient Intermediate ArBr->PdII_Br Product Cross-Coupled Product PdII_I->Product Transmetalation & Reductive Elimination HydroDehal Hydrodehalogenation (Undesired Side Pathway) PdII_Br->HydroDehal Competing H-transfer PdII_Br->Product Transmetalation & Reductive Elimination

Fig 1: Reaction pathways comparing Ar-I and F-activated Ar-Br oxidative addition.

Empirical Reactivity Comparison

ParameterAryl Iodides (General)3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol (Kinetically activated by F)
Oxidative Addition Rate Extremely FastFast (Significantly faster than standard Ar-Br)
Ligand Requirement Simple phosphines ( PPh3​ ) often sufficeRequires electron-rich, bulky ligands (e.g., XPhos, dppf) to outcompete side reactions
Primary Side Reaction Homocoupling (Ullmann-type)Hydrodehalogenation (Ar-H formation)[3]
Base Equivalents Needed 2.0 equiv (Standard) 3.0 equiv (Accounts for the free -OH group)
Stability Constraints Light-sensitive (C-I cleavage)Acid-sensitive (Oxetane ring-opening)[2]

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, cross-coupling with fluorinated substrates must utilize a self-validating system. The protocol below employs quantitative 19F NMR ( qNMR ) with an internal standard to accurately track mass balance, ensuring that any loss in yield is definitively assigned to either incomplete conversion or hydrodehalogenation.

Protocol: Suzuki-Miyaura Coupling of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

Objective: Couple the specialized oxetane building block with a standard arylboronic acid while suppressing hydrodehalogenation.

Reagents & Materials:

  • Electrophile: 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (1.0 mmol)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.5 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Base: K3​PO4​ (3.0 mmol) Note: 1 extra equiv added to buffer the oxetan-3-ol proton.

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), rigorously degassed.

  • Internal Standard: α,α,α -Trifluorotoluene (1.0 mmol)

Step-by-Step Methodology:

  • Preparation of the Inert Environment: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(dppf)Cl2​ , and K3​PO4​ .

  • Solvent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed 1,4-Dioxane/ H2​O mixture via syringe.

  • Internal Standard Addition (The Self-Validating Step): Inject exactly 1.0 mmol of α,α,α -Trifluorotoluene. Take a 0.1 mL aliquot, dilute in CDCl3​ , and record a t=0 19F NMR spectrum to establish the baseline integration ratio between the internal standard (-63 ppm) and the starting material's fluorine signals.

  • Reaction Execution: Heat the mixture to 80 °C under rigorous stirring for 4 hours. Causality Note: 80 °C provides sufficient thermal energy for transmetalation without triggering thermal degradation of the oxetane ring.

  • Reaction Monitoring: At t=2h and t=4h , take 0.1 mL aliquots for 19F NMR.

    • Product Verification: Observe the shift in the aryl fluorine signals.

    • Hydrodehalogenation Check: Look for a distinct 19F signal corresponding to 3-(2,5-difluorophenyl)oxetan-3-ol (the des-bromo byproduct).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ . Avoid acidic washes (e.g., 1M HCl) to prevent oxetane ring-opening.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Comparative Control: Running the exact same protocol substituting the oxetane bromide with 4-Iodoanisole will demonstrate >95% conversion within 30 minutes at room temperature, validating the kinetic superiority of the C-I bond, albeit without the complex functional group architecture provided by the fluorinated oxetane.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics - ACS Publications[Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group ACS Medicinal Chemistry Letters - ACS Publications[Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol proper disposal procedures

Standard Operating Procedure & Environmental Compliance Guide: Handling and Disposal of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol As your trusted partner in laboratory safety and chemical handling, we provide more than...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Environmental Compliance Guide: Handling and Disposal of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

As your trusted partner in laboratory safety and chemical handling, we provide more than just high-quality reagents—we deliver the operational intelligence required to keep your laboratory safe, compliant, and efficient. Handling complex halogenated heterocycles like 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol demands a mechanistic understanding of the molecule's reactivity and its environmental impact. This guide outlines the self-validating safety protocols and strict EPA/RCRA disposal requirements necessary for this compound.

Mechanistic Hazard Profile & Chemical Causality

Understanding why a chemical is hazardous is the foundation of effective laboratory safety. The unique structure of 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol presents two distinct chemical challenges that dictate its handling and disposal:

  • The Oxetane Ring: This four-membered oxygen heterocycle possesses significant angle strain (approximately 107 kJ/mol). In the presence of strong Lewis or Brønsted acids, this ring is highly susceptible to rapid, exothermic ring-opening reactions. Therefore, waste containing this compound must never be mixed with concentrated acidic waste streams.

  • The Halogenated Phenyl Ring: The presence of one bromine and two fluorine atoms classifies this molecule as a heavily halogenated organic compound under EPA definitions [4]. During thermal degradation or standard incineration, these halogens are released as highly toxic and corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases. This necessitates specialized disposal via high-temperature rotary kilns equipped with caustic scrubbing systems [1].

Table 1: Chemical Properties, Quantitative Limits, and Logistical Implications

Structural Feature / ParameterQuantitative Metric / ValueCausal Impact & Operational Directive
Oxetane Heterocycle Ring Strain: ~107 kJ/molAcid-catalyzed ring-opening; isolate from wastes with pH < 5.5.
Halogen Content (Br, F) > 0% (Strict Halogenated)Generates HF/HBr; mandates rotary kiln incineration with caustic scrubbing [1].
Disposal Cost Factor ~2.0x Non-Halogenated CostMixing streams doubles disposal costs; strict segregation required [3].
Accumulation Time Limit 90 Days (LQG status)RCRA compliance mandates strict logging and EHS pickup within 90 days [5].

Laboratory Handling & Experimental Workflow

When utilizing 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol in synthetic workflows (e.g., cross-coupling reactions or medicinal chemistry optimizations), strict operational controls must be maintained to prevent dermal exposure and environmental release.

Step-by-Step Handling Protocol:

  • Engineering Controls: Perform all weighing, dissolution, and reactions inside a certified Class II fume hood. The lipophilic nature of halogenated aromatics increases the risk of dermal penetration and bioaccumulation.

  • PPE Selection: Wear double nitrile gloves, a chemically resistant lab coat, and splash goggles. Note: Change gloves immediately if contaminated, as halogenated solvents and compounds can permeate standard nitrile rapidly.

  • Solvent Compatibility: If dissolving the compound, use compatible halogenated solvents (e.g., dichloromethane) or neutral polar aprotic solvents (e.g., ethyl acetate, acetonitrile). Strictly avoid protic acidic solvents to preserve the oxetane ring.

  • Quenching & Workup: Post-reaction, ensure the aqueous phase of your mixture is neutralized (pH 7–8) before transferring the organic layer to waste containers. This prevents spontaneous, acid-catalyzed oxetane ring-opening inside the waste carboy.

Waste Segregation & Disposal Procedures (Core Directive)

The most critical logistical failure in laboratory waste management is the cross-contamination of halogenated and non-halogenated waste streams. Mixing these streams forces the entire volume to be treated as halogenated waste, exponentially increasing disposal costs and environmental burden [2].

Step-by-Step Disposal Execution:

  • Primary Segregation: Identify the waste stream explicitly as "Halogenated Organic Waste." Ensure the collection container lacks heavy metals, strong oxidizers, and water-reactive substances [3].

  • Containerization: Transfer the spent chemical, reaction mixtures, or contaminated solvents into a designated, chemically compatible 5-gallon high-density polyethylene (HDPE) safety disposal can. Ensure the lid is securely closed at all times unless actively adding waste [3].

  • RCRA Labeling: Immediately affix a hazardous waste tag upon the first drop of waste. Explicitly list "3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol" and the exact percentages of any carrier solvents. Mark the primary hazard characteristics as "Toxic" and "Halogenated."

  • Storage Limits: Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Under RCRA guidelines, once the container reaches its volume limit, it must be transferred to the central accumulation area within 3 days, and permanently disposed of within 90 days for Large Quantity Generators (LQGs) [5].

  • Final Treatment: The waste must be manifested to a permitted Treatment, Storage, and Disposal Facility (TSDF). The legally required treatment technology is Rotary Kiln Incineration with Caustic Scrubbing to neutralize the resulting HBr and HF emissions[1].

Visualizing the Disposal Logic

To ensure flawless compliance across your laboratory operations, follow this self-validating decision tree for disposal.

WasteWorkflow A Waste Generation: 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol B Primary Segregation: Halogenated Organic Waste A->B Identify Br & F C Non-Halogenated Stream (DO NOT MIX) A->C Avoid Mixing D Secondary Containment: HDPE Safety Can (Vented) B->D Transfer Waste E RCRA Labeling & Logging (List all Halogens) D->E Document F EHS Pickup & Transport (< 90 Days for LQG) E->F Compliance G Rotary Kiln Incineration (Caustic Scrubbing for HF/HBr) F->G Final Disposal

Workflow for the segregation, containment, and high-temperature incineration of halogenated waste.

Spill Response and Decontamination

In the event of a localized spill of the pure solid or a concentrated solution:

  • Isolate: Evacuate immediate personnel and ensure the fume hood sash is lowered to maximize exhaust flow.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust.

  • Neutralize & Collect: Sweep the absorbed mixture using non-sparking tools. Place the residue into a chemically resistant, sealable container.

  • Decontaminate: Wash the affected surface with a mild alkaline detergent solution to neutralize any potential acidic byproducts, followed by a water wipe. Collect all cleanup materials and PPE as solid halogenated waste.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (CAS RN: 206523...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol (CAS RN: 2065235-77-8) is a valuable intermediate in chemical synthesis and pharmaceutical applications, prized for its reactive potential.[1] This reactivity, however, necessitates a rigorous and non-negotiable safety protocol. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required for handling this compound, moving beyond a simple checklist to explain the scientific reasoning behind each recommendation. Our objective is to build a culture of safety that empowers innovation.

Hazard Analysis: A Structurally-Informed Risk Assessment

A specific Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, we must derive our safety protocols from a structural analysis of the molecule and data from analogous compounds. This approach is fundamental to laboratory safety when working with novel materials.

Molecular Structure Deconstruction:

  • 4-Bromo-2,5-difluoro-phenyl Group: This moiety presents the primary hazards. Halogenated aromatic compounds are frequently associated with skin, eye, and respiratory irritation.[2] Upon thermal decomposition, they can release hazardous gases like hydrogen bromide (HBr) and, critically, hydrogen fluoride (HF). HF is acutely toxic and requires specialized first aid protocols.[3][4]

  • Oxetan-3-ol Core: The four-membered oxetane ring is strained, suggesting a higher reactivity compared to acyclic ethers. While this is beneficial for synthesis, it warrants careful handling to avoid unexpected reactions.

  • Physical Form: The compound is a solid at room temperature, which means the primary exposure risks during handling are inhalation of dust and direct skin or eye contact with the solid particles.[1]

Anticipated Hazards: Based on similar bromo- and fluoro-aromatic compounds, we must assume 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol is, at a minimum:

  • A skin irritant (Category 2).

  • A serious eye irritant (Category 2/2A).

  • Potentially harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7]

  • May cause respiratory irritation.[7]

The following table outlines the risk levels associated with common laboratory tasks and establishes the minimum PPE required.

Laboratory Task Potential Hazards Risk Level Minimum Required PPE Ensemble
Weighing Solid Compound Inhalation of fine particles, skin/eye contact.High Double Gloves, Lab Coat, Chemical Splash Goggles, Face Shield, N95 Respirator (if not in a ventilated enclosure).
Solution Preparation & Transfer Splashes to skin/eyes, inhalation of vapors.Medium-High Double Gloves, Lab Coat, Chemical Splash Goggles, Face Shield.
Running Reaction at RT Splashes, vessel failure, unexpected exotherm.Medium Double Gloves, Lab Coat, Chemical Splash Goggles.
Reaction Under Heat/Pressure Increased splash risk, potential for aerosol generation, energetic decomposition.High Double Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield.
Work-up & Purification Splashes during extraction/transfers, solvent exposure.Medium Double Gloves, Lab Coat, Chemical Splash Goggles.
Waste Disposal Splashes, direct contact with concentrated waste.Medium-High Double Gloves, Lab Coat, Chemical Splash Goggles, Face Shield.

Core Directive: Personal Protective Equipment Protocols

PPE is the final barrier between the researcher and the chemical hazard; it should only be used after engineering controls (i.e., a chemical fume hood) and administrative controls are in place.[8][9] All manipulations involving this compound must be performed within a certified chemical fume hood.

Primary Barrier: Hand and Body Protection
  • Hand Protection: Double-gloving is mandatory. Use a thinner nitrile glove as the base layer and a heavier-duty, chemical-resistant glove (e.g., thicker nitrile or neoprene) as the outer layer.[8] This strategy provides protection against minor tears and varying solvent permeation during work-up procedures. Gloves must be inspected for any signs of degradation or puncture before each use and removed immediately after any known contact with the chemical.[10]

  • Body Protection: A flame-resistant laboratory coat is required to protect clothing and skin from splashes.[11] It must be fully buttoned.[12] For larger-scale operations (>5g) or when transferring significant volumes of solutions, a chemical-resistant apron should be worn over the lab coat.

Critical Defense: Eye and Face Protection
  • Eye Protection: Standard safety glasses are insufficient as they do not protect against chemical splashes.[8][12] Chemical splash goggles that form a seal around the eyes are the minimum requirement for all operations.[8][13]

  • Face Protection: A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing.[8][9] This includes weighing the solid, preparing solutions, transferring liquids, and quenching reactions.

Respiratory Protection

When weighing the solid compound outside of a specialized ventilated balance enclosure or powder-containment hood, an N95-rated respirator is necessary to prevent inhalation of fine particulates. For all other operations within a functioning fume hood, respiratory protection is generally not required, assuming proper sash height and airflow.

Operational and Disposal Plans

A standardized workflow is crucial for integrating safety into every step of the experimental process.[4]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the fume hood is operational and uncluttered. Don the complete PPE ensemble as dictated by the task's risk level.

  • Weighing: Tare a suitable container. Carefully transfer the solid compound to the container, minimizing the creation of dust. Work slowly and deliberately.

  • Transfer & Dissolution: Add solvent to the solid within the fume hood. If transferring the solution, use a cannula or a wide-bore pipette to minimize splashing.

  • Reaction: Securely clamp the reaction vessel. If heating, ensure a condenser is in place and that the system is not closed to the atmosphere unless designed for pressure.

  • Decontamination & Disposal: All contaminated materials (gloves, pipette tips, weighing paper) are considered hazardous waste.[4] They must be collected in a designated, sealed, and clearly labeled waste container. Glassware should be rinsed with a suitable solvent within the fume hood, with the rinsate collected as hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[2][14]

Emergency Procedures: A Plan for a Failed Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][7]

  • Spill: Evacuate the immediate area. For a small spill (<1g solid or <100mL of dilute solution) within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill pad) to contain the spill. Do not use combustible materials like paper towels.[4] Collect the absorbed material in the hazardous waste container. For large spills, evacuate the laboratory and contact your institution's environmental health and safety office immediately.

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Start: Define Task cluster_2 Required PPE Ensemble start Identify Laboratory Task weighing Weighing Solid start->weighing liquid_transfer Liquid Transfer / Solution Prep start->liquid_transfer reaction Running Reaction (Ambient) start->reaction high_risk_reaction Heating / High-Risk Reaction start->high_risk_reaction ppe_base Base PPE: - Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves weighing->ppe_base Always Start Here ppe_face_shield Add: Face Shield weighing->ppe_face_shield ppe_respirator Add: N95 Respirator weighing->ppe_respirator If not in ventilated enclosure liquid_transfer->ppe_base liquid_transfer->ppe_face_shield reaction->ppe_base high_risk_reaction->ppe_base high_risk_reaction->ppe_face_shield ppe_fr_coat Upgrade: Flame-Resistant Lab Coat high_risk_reaction->ppe_fr_coat

Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task.

By adhering to these scientifically-grounded protocols, researchers can confidently and safely handle 3-(4-Bromo-2,5-difluoro-phenyl)oxetan-3-ol, ensuring that innovation and safety advance hand-in-hand.

References

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • University of British Columbia. (2021). Personal Protective Equipment. Available at: [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]

  • University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • University of California, Berkeley Environmental Health & Safety. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) ASSESSMENT TOOL. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. Available at: [Link]

  • Princeton University Environmental Health & Safety. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-(4-Bromo-2-fluorophenyl)acetamide. Available at: [Link]

  • ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]

  • Ministry for the Environment, New Zealand. (2013). Managing waste that may contain brominated flame retardants. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2,5-difluoroaniline. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.